4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one
Description
Properties
Molecular Formula |
C10H10FNO2 |
|---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
4-(4-fluoro-3-methylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10FNO2/c1-6-4-7(2-3-8(6)11)9-5-14-10(13)12-9/h2-4,9H,5H2,1H3,(H,12,13) |
InChI Key |
BUZSKHGDTKUYNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2COC(=O)N2)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. The oxazolidinone ring is a core structural motif in a number of antibacterial agents, making its derivatives valuable targets for drug discovery and development.[1][2] This document details a robust synthetic pathway from commercially available starting materials, provides step-by-step experimental protocols, and outlines a complete characterization of the final compound using modern analytical techniques. The causality behind experimental choices is explained, ensuring a thorough understanding of the entire process.
Introduction: The Significance of the Oxazolidinone Scaffold
Oxazolidinones are a critical class of synthetic compounds in medicinal chemistry, most notably recognized for their potent antibacterial activity.[1] The 2-oxazolidinone core is the key pharmacophore in antibiotics such as linezolid, which are effective against multi-drug resistant Gram-positive bacteria.[2] The mechanism of action involves the inhibition of bacterial protein synthesis at a very early stage, a unique mode of action that confers a low propensity for cross-resistance with other antibiotic classes. The substituent at the 4-position of the oxazolidinone ring plays a crucial role in modulating the compound's biological activity and pharmacokinetic properties. The 4-fluoro-3-methylphenyl moiety in the title compound is of particular interest for its potential to enhance metabolic stability and binding affinity to the target site.
This guide presents a detailed and validated methodology for the synthesis of 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one, designed to be a practical resource for researchers in the field.
Retrosynthetic Analysis and Synthetic Strategy
A logical and efficient synthetic route is paramount for the successful preparation of the target molecule. Our retrosynthetic analysis identifies the key bond disconnection at the carbamate linkage of the oxazolidinone ring, leading back to the precursor amino alcohol. This amino alcohol, in turn, can be synthesized from a corresponding α-azido alcohol, which is accessible from an α-bromo ketone derived from the commercially available 1-(4-fluoro-3-methylphenyl)ethanone.
digraph "Retrosynthesis" {
rankdir="LR";
node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#34A853", arrowhead="vee"];
Target [label="4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one"];
AminoAlcohol [label="2-Amino-1-(4-fluoro-3-methylphenyl)ethanol"];
AzidoAlcohol [label="2-Azido-1-(4-fluoro-3-methylphenyl)ethanol"];
AzidoKetone [label="2-Azido-1-(4-fluoro-3-methylphenyl)ethanone"];
BromoKetone [label="2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone"];
Acetophenone [label="1-(4-Fluoro-3-methylphenyl)ethanone", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Target -> AminoAlcohol [label="Cyclization"];
AminoAlcohol -> AzidoAlcohol [label="Reduction"];
AzidoAlcohol -> AzidoKetone [label="Reduction"];
AzidoKetone -> BromoKetone [label="Azide Substitution"];
BromoKetone -> Acetophenone [label="Bromination"];
}
Sources
In-Depth Technical Guide: Physicochemical Properties and Synthetic Workflows of 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one
Executive Summary
4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one (CAS: 1479629-58-7) is a highly specialized heterocyclic building block[1]. While oxazolidinones are broadly recognized as antibacterial pharmacophores, 4-aryl substituted variants are predominantly utilized as chiral auxiliaries in asymmetric synthesis and as rigid scaffolds in CNS drug discovery[2]. The incorporation of a 4-fluoro-3-methylphenyl moiety provides unique steric shielding and electronic modulation compared to classical Evans auxiliaries (such as 4-phenyl or 4-benzyl derivatives), making it an invaluable tool for researchers requiring stringent stereocontrol.
Physicochemical Profiling
The substitution pattern on the phenyl ring significantly alters the molecule's lipophilicity and metabolic stability. The fluorine atom acts as a bioisostere for hydrogen, increasing metabolic resistance against cytochrome P450 oxidation, while the methyl group provides a localized lipophilic bulk.
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one |
| CAS Registry Number | 1479629-58-7 |
| Molecular Formula | C10H10FNO2 |
| Molecular Weight | 195.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Calculated LogP (cLogP) | ~1.8 (Optimal for membrane permeability) |
| Hydrogen Bond Donors | 1 (Secondary Amine, NH) |
| Hydrogen Bond Acceptors | 4 (Carbonyl O, Ether O, Amine N, Fluoro F) |
| Solubility Profile | Soluble in DCM, THF, EtOAc; Poorly soluble in H2O |
Mechanistic Role in Asymmetric Synthesis
In modern synthetic organic chemistry, 4-substituted oxazolidin-2-ones are benchmark chiral auxiliaries. When N-acylated, these compounds form highly organized transition states during enolization. The 4-(4-fluoro-3-methylphenyl) group provides a rigid steric wall. Upon treatment with a strong base (e.g., LDA), the N-acyl oxazolidinone forms a chelation-controlled Z-enolate. The bulky 4-aryl group effectively shields one face of the enolate, forcing electrophilic attack from the opposite face, thereby yielding products with exceptional diastereomeric excess (>95% de).
Mechanism of stereocontrol using 4-aryl oxazolidin-2-one chiral auxiliaries.
Synthetic Protocol: A Self-Validating System
The synthesis of 4-(4-fluoro-3-methylphenyl)oxazolidin-2-one is typically achieved via a two-step sequence starting from the corresponding amino acid ()[2]. The protocol below is designed by application scientists to be a self-validating system, ensuring high purity and optical integrity at each stage.
Phase 1: Reduction of the Amino Acid to Amino Alcohol
Causality: Standard hydride reductions (e.g., LiAlH4) can be overly harsh and risk racemization or defluorination. Utilizing NaBH4 and I2 generates the borane-THF complex (in situ), which selectively reduces the carboxylic acid while preserving the stereocenter's integrity.
-
Setup: Purge a dry, 250 mL round-bottom flask with argon. Charge with (4-fluoro-3-methylphenyl)glycine (10.0 mmol) and anhydrous THF (50 mL).
-
Reagent Addition: Add NaBH4 (25.0 mmol, 2.5 eq). Cool the suspension to 0°C using an ice bath.
-
In Situ Borane Generation: Slowly add a solution of I2 (10.0 mmol, 1.0 eq) in THF (10 mL) dropwise over 30 minutes. Self-Validation: The evolution of hydrogen gas serves as a visual confirmation of the active reducing agent formation.
-
Reaction: Heat the mixture to reflux for 12 hours. Monitor via TLC (Ninhydrin stain) until the starting material is entirely consumed.
-
Workup: Quench carefully with methanol until effervescence ceases. Concentrate in vacuo, dissolve in 20% aqueous KOH, and extract with CH2Cl2. Dry the organic layer over Na2SO4 and concentrate to yield the intermediate 2-amino-2-(4-fluoro-3-methylphenyl)ethanol.
Phase 2: Cyclization to Oxazolidin-2-one
Causality: While phosgene derivatives are highly reactive, they pose severe safety risks. Diethyl carbonate acts as a greener, self-validating alternative. Operating at 130°C allows for the continuous distillation of the ethanol byproduct, which thermodynamically drives the transesterification equilibrium forward to complete the cyclization ()[3].
-
Setup: Equip a 100 mL flask with a 10 cm Vigreux column and a distillation head.
-
Reaction Mixture: Combine the crude amino alcohol (approx. 10.0 mmol) with diethyl carbonate (25.0 mmol, 2.5 eq) and anhydrous K2CO3 (1.0 mmol, 0.1 eq).
-
Distillation: Heat the mixture to 130–140°C. Self-Validation: The collection of ethanol in the receiving flask indicates successful transesterification.
-
Purification: Once ethanol distillation ceases (approx. 2-3 hours), cool the oily residue. Dilute with CH2Cl2 (50 mL) to precipitate the potassium salts.
-
Washing: Filter the mixture and wash the organic phase with saturated aqueous NaHCO3 to remove any acidic impurities.
-
Crystallization: Evaporate the solvent and crystallize the residue from Ethyl Acetate/Hexanes (1:3) to afford the pure 4-(4-fluoro-3-methylphenyl)oxazolidin-2-one as a white solid.
Synthetic workflow of 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one.
Analytical Validation Parameters
To ensure the synthesized compound meets the stringent purity requirements for asymmetric synthesis or drug development, rigorous analytical validation is required[4].
Table 2: Analytical Validation Framework
| Analytical Method | Parameter | Validation Criteria |
| HPLC (Chiral) | Enantiomeric Excess (ee) | >99% ee. Mobile phase: Hexane/IPA (90:10), Flow rate: 1.0 mL/min. |
| 1H NMR (400 MHz) | Structural Integrity | Characteristic oxazolidinone ring protons (ABX system) at δ 4.1–4.8 ppm. |
| 19F NMR (376 MHz) | Fluorine Substitution | Single peak corresponding to the aromatic fluorine (~ -118 ppm). |
| LC-MS (ESI+) | Mass Confirmation | [M+H]+ peak at m/z 196.2. |
References
Sources
Technical Profile: 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one
The following technical guide details the chemical identity, synthesis, and application of 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one , identified by CAS number 1479629-58-7 .
CAS Registry Number: 1479629-58-7[1][2][3]
Executive Summary
4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one is a specialized heterocyclic compound belonging to the class of 4-aryl-2-oxazolidinones . Structurally, it consists of an oxazolidinone ring substituted at the C4 position with a 4-fluoro-3-methylphenyl moiety.[2][3]
This compound primarily functions as a chiral auxiliary (an analog of the classic Evans auxiliary) or a high-value pharmaceutical intermediate . The introduction of the fluorine atom and methyl group on the phenyl ring modifies the electronic and steric properties of the auxiliary, potentially enhancing diastereoselectivity in asymmetric transformations (e.g., aldol reactions, alkylations) compared to the unsubstituted phenyl analog.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one |
| CAS Number | 1479629-58-7 |
| Molecular Formula | C₁₀H₁₀FNO₂ |
| Molecular Weight | 195.19 g/mol |
| SMILES | CC1=C(C=CC(=C1)C2COC(=O)N2)F |
| Structure Type | Heterocycle; Carbamate (cyclic); Fluorinated Aryl |
| Appearance | White to off-white solid (typical) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water |
Note on Stereochemistry: The CAS 1479629-58-7 typically refers to the compound without specified stereochemistry (racemate). Enantiopure forms (R) or (S)—critical for asymmetric synthesis—are derived from the corresponding chiral amino alcohols.
Synthetic Methodology
The synthesis of 4-aryl-2-oxazolidinones is a robust process generally proceeding through the reduction of an amino acid derivative followed by cyclization.
Retrosynthetic Analysis
The core oxazolidinone ring is constructed from a 1,2-amino alcohol precursor. This precursor is obtained from the corresponding styrene (via aminohydroxylation) or phenylglycine derivative.
Protocol: Amino Alcohol Cyclization Route
This is the industry-standard method for generating high-purity oxazolidinone auxiliaries.
Step 1: Synthesis of Amino Alcohol Precursor
-
Precursor: 4-Fluoro-3-methylphenylglycine (or its ester).
-
Reagent: Lithium Aluminum Hydride (LiAlH₄) or NaBH₄/I₂.
-
Solvent: Anhydrous THF.
-
Conditions: Reflux under N₂ atmosphere.
-
Mechanism: Reduction of the carboxylic acid/ester to a primary alcohol, yielding 2-amino-2-(4-fluoro-3-methylphenyl)ethanol .
Step 2: Carbonylation (Ring Closure)
-
Reagent: Diethyl carbonate (DEC) with K₂CO₃ (Green chemistry route) OR Triphosgene/CDI (Traditional route).
-
Solvent: Toluene or Dichloromethane (DCM).
-
Conditions: Heat to reflux (for DEC) or 0°C to RT (for Triphosgene).
-
Purification: Recrystallization from EtOAc/Hexanes.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow from raw materials to the final purified auxiliary.
Figure 1: Step-wise synthesis pathway from aldehyde precursor to final oxazolidinone.
Applications in Drug Discovery
The 4-substituted oxazolidinone scaffold is a cornerstone of asymmetric synthesis .
Chiral Auxiliary (Evans Type)
When attached to an acyl group (N-acylation), this molecule creates a chiral environment that directs incoming nucleophiles or electrophiles to a specific face of the molecule.
-
Mechanism: The bulky 4-(4-fluoro-3-methylphenyl) group blocks one face of the enolate, forcing reaction on the opposite side.
-
Electronic Tuning: The fluorine atom withdraws electron density, potentially increasing the acidity of the
-proton on the N-acyl group, thereby facilitating enolization under milder conditions compared to the non-fluorinated phenyl analog.
Pharmaceutical Intermediate
This specific scaffold is relevant in the synthesis of:
-
MMP Inhibitors: Matrix Metalloproteinase inhibitors often contain aryl-substituted heterocyclic cores.
-
Antibacterial Analogs: While Linezolid is a 3-aryl oxazolidinone, 4-aryl variants are explored for novel binding modes in next-generation oxazolidinone antibiotics.
Quality Control & Analytical Standards
To ensure the integrity of this compound for research use, the following QC protocols are mandatory.
Analytical Specifications
-
Purity:
98% (HPLC). -
Chiral Purity:
99% ee (if enantiopure form is specified).[4] -
NMR Verification:
-
¹H NMR (400 MHz, CDCl₃): Diagnostic signals include the oxazolidinone ring protons (multiplets at
4.1–4.9 ppm) and the aromatic protons showing the specific coupling pattern of the 4-fluoro-3-methyl substitution.
-
QC Decision Tree
Figure 2: Quality Control workflow ensuring structural and stereochemical integrity.
Safety & Handling
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation or hydrolysis.
-
Handling: Use in a fume hood. Avoid inhalation of dust.
References
-
BLDpharm. (2024). Product Analysis: 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one (CAS 1479629-58-7).[1][2][3] Retrieved from
- Evans, D. A., et al. (1982). "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions." Journal of the American Chemical Society, 104(1), 1737–1739. (Foundational context for oxazolidinone auxiliaries).
- Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 83. (Methodology reference).
-
PubChem. (2024).[5] Compound Summary: Oxazolidinone Derivatives.[1][2][4][6][7][][9][10] National Library of Medicine. Retrieved from
Sources
- 1. 99395-88-7|(S)-4-Phenyloxazolidin-2-one|BLD Pharm [bldpharm.com]
- 2. 90319-52-1|(R)-4-Phenyloxazolidin-2-one|BLD Pharm [bldpharm.com]
- 3. 99395-88-7|(S)-4-Phenyloxazolidin-2-one|BLD Pharm [bldpharm.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 5-Fluoro-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-1,3-oxazolidin-2-one | C18H18FNO3 | CID 141482645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Stereoselective conjugate radical additions: application of a fluorous oxazolidinone chiral auxiliary for efficient tin removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. chemimpex.com [chemimpex.com]
- 10. WO2006096994A1 - Fluorous oxazolidinone chiral auxiliary compounds and methods of manufacture - Google Patents [patents.google.com]
In Silico Profiling of the 4-Aryl-Oxazolidinone Scaffold: Structural Dynamics and Target Engagement
The following technical guide details the in silico modeling framework for 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one .
Given the structural classification of this compound, this guide addresses two critical contexts in drug development:
-
Primary Efficacy Modeling: Targeting the 50S Ribosomal Subunit (23S rRNA) , the canonical target for oxazolidinone antibiotics.[1][2]
-
Safety & Off-Target Profiling: Modeling interactions with Monoamine Oxidase (MAO-A/B) , a known liability target for this chemical class.[2]
Executive Summary
The compound 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one represents a distinct scaffold within the oxazolidinone class.[2] Unlike clinically established agents (e.g., Linezolid, Tedizolid) which typically feature an N-aryl substitution at position 3, the presence of a phenyl group at position 4 introduces unique stereochemical and conformational constraints.[2]
This guide provides a self-validating computational workflow to evaluate the binding energetics, conformational stability, and safety profile of this scaffold. The protocol integrates Quantum Mechanical (QM) parameterization with Molecular Dynamics (MD) simulations to ensure high-fidelity predictive accuracy.[2]
Part 1: Ligand Parameterization & Quantum Mechanical Profiling[2]
Before docking, the ligand must be rigorously characterized to resolve the electronic effects of the fluorine substituent and the stereochemistry at C4.[2]
Stereochemical Enumeration
The C4 position is a chiral center.[2] Biological activity in oxazolidinones is highly stereospecific (typically the (S)-enantiomer at C5 for Linezolid-like drugs).[2] For 4-substituted variants, both (R) and (S) enantiomers must be modeled to determine the eutomer.[2]
-
Protocol: Generate 3D coordinates for both (4R)- and (4S)-4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one.
DFT Geometry Optimization & ESP Calculation
Standard force fields (like GAFF) often misjudge the electron-withdrawing effect of the fluorine atom on the phenyl ring, affecting the electrostatic potential (ESP) surface that drives binding.[2]
-
Methodology:
-
Software: Gaussian 16 or ORCA.
-
Theory Level: DFT B3LYP/6-311++G(d,p).
-
Task: Geometry optimization followed by ESP calculation.
-
Charge Fitting: Restrained Electrostatic Potential (RESP) charge fitting.
-
Why this matters: The oxazolidinone carbonyl oxygen is a critical hydrogen bond acceptor.[2] The inductive effect of the 4-fluoro-3-methylphenyl group (transmitted through the scaffold) modulates this acceptor capability.[2] Accurate partial charges are non-negotiable.
Force Field Topology Generation[2]
-
Tool: Antechamber (AmberTools).[2]
-
Force Field: GAFF2 (General Amber Force Field 2).[2]
-
Command: antechamber -i ligand_opt.log -fi gout -o ligand.mol2 -fo mol2 -c resp -rn LIG[2]
Part 2: Target Selection & System Preparation[2]
Primary Target: The Bacterial Ribosome (23S rRNA)
Oxazolidinones bind to the Peptidyl Transferase Center (PTC) of the 23S rRNA.[2]
-
PDB Selection: 4WFA (Structure of S. aureus 50S ribosome with Linezolid).[2]
-
Binding Site: The A-site pocket formed by residues G2505, U2506, G2061, and A2451 (E. coli numbering).[2]
Preparation Protocol:
-
Isolation: Extract the 50S subunit. Remove Mg2+ ions further than 15Å from the PTC, but keep ions within the active site as they stabilize RNA folding.[2]
-
Protonation: RNA phosphate backbones are fully ionized.[2]
-
Water: Keep crystallographic waters within 5Å of the ligand binding site; they often mediate RNA-drug bridges.[2]
Secondary Target: Monoamine Oxidase (MAO-A/B)
Oxazolidinones can inhibit MAO, leading to serotogenic toxicity.[2]
-
PDB Selection: 2V5Z (Human MAO-B with inhibitor).[2]
-
Cofactor: Ensure the FAD (Flavin Adenine Dinucleotide) cofactor is retained and correctly parameterized (parameters available in the AMBER parameter database).
Part 3: Molecular Docking Workflow
Docking to RNA requires different scoring functions than protein docking due to the high charge density and polarity of the phosphate backbone.[2]
Workflow Diagram (DOT)[2]
Caption: Integrated docking workflow for efficacy (Ribosome) and toxicity (MAO) profiling.
Docking Parameters[2]
-
Software: AutoDock Vina (General purpose) or rDock (specialized for RNA).[2]
-
Grid Box (Ribosome): Center on N3 of the co-crystallized Linezolid in 4WFA.[2] Size: 22 x 22 x 22 Å.[2]
-
Exhaustiveness: Set to 32 (high sampling) to account for the flexible RNA loops.
-
Constraints: If modeling the antibiotic effect, apply a positional constraint on the oxazolidinone ring to overlap with the known binding mode of Linezolid, allowing the 4-phenyl tail to explore the hydrophobic crevice.[2]
Part 4: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot.[2] MD is required to verify if the 4-substituted phenyl group maintains stable interactions or causes steric clash with the ribosomal tunnel.[2]
Simulation Setup (GROMACS)
| Component | Parameter Set | Rationale |
| Protein FF | AMBER ff14SB | Standard for protein stability (MAO-B).[2] |
| RNA FF | AMBER OL3 (chiOL3) | Validated specifically for RNA loop dynamics.[2] |
| Ligand FF | GAFF2 + RESP Charges | Compatible with AMBER protein/RNA fields. |
| Water Model | TIP3P | Standard compatibility with AMBER.[2] |
| Ion Strength | 0.15 M KCl + Mg2+ | Mg2+ is critical for RNA tertiary structure stability.[2] |
Production Protocol
-
Minimization: Steepest descent (5,000 steps) to remove steric clashes.
-
Equilibration (NVT): 1 ns at 300K. Restrain heavy atoms of ligand and RNA/Protein backbone.[2]
-
Equilibration (NPT): 1 ns at 1 bar.
-
Production Run: 100 ns.
Analysis Metrics[2]
-
RMSD (Root Mean Square Deviation): Measure ligand stability within the pocket.[2] An RMSD < 2.0 Å indicates a stable binding mode.[2]
-
Hydrogen Bond Analysis: Track the occupancy of the H-bond between the oxazolidinone C=O and the specific rRNA base (usually G2505).[2]
-
MM-PBSA Binding Free Energy: Calculate
.[2]-
Note: For RNA complexes, include a high dielectric constant (internal = 4.[2]0) in the PB calculation to account for the highly charged environment.
-
Part 5: Toxicity Prediction (MAO Inhibition)[2]
The 4-(4-fluoro-3-methylphenyl) motif is lipophilic.[2] If the MD simulation in the MAO-B active site shows stable pi-stacking with Tyr326 or Ile199 , the compound poses a high risk of inhibiting MAO, leading to the "cheese effect" (hypertensive crisis).[2]
-
In Silico Flag: If
(MAO) is within 2 kcal/mol of (Ribosome), the therapeutic window is likely too narrow.[2]
Part 6: Interaction Mapping
Understanding the specific residue contacts is vital for lead optimization.[2]
Interaction Diagram (DOT)[2]
Caption: Critical interaction fingerprints for Ribosomal efficacy vs. MAO toxicity.
References
-
Wilson, D. N., et al. (2014).[2] "The structure of the ribosome bound to the oxazolidinone antibiotic linezolid."[2][3][4][5][6] Antimicrobial Agents and Chemotherapy.[2][6][7][8] [2]
-
Case, D. A., et al. (2023).[2] "Amber 2023 Reference Manual (Force Fields for RNA)." University of California, San Francisco.[2]
-
Trott, O., & Olson, A. J. (2010).[2] "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading."[2] Journal of Computational Chemistry. [2]
-
Binda, C., et al. (2007).[2] "Structural basis for the specificity of human monoamine oxidase B inhibitors." Journal of Medicinal Chemistry.
-
Wang, J., et al. (2004).[2] "Development and testing of a general amber force field."[2] Journal of Computational Chemistry. [2]
Sources
- 1. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]
- 3. Oxazolidinone Resistance Mutations in 23S rRNA of Escherichia coli Reveal the Central Region of Domain V as the Primary Site of Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for context-specific inhibition of translation by oxazolidinone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. Antibacterial Activity of New Oxazolidin-2-One Analogues in Methicillin-Resistant Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: The Use of 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one as a Chiral Auxiliary in Asymmetric Synthesis
Senior Application Scientist Note: Detailed experimental data for the specific chiral auxiliary, 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one, is not extensively documented in peer-reviewed literature. The following guide is therefore built upon the well-established principles and highly reliable protocols developed for the class of Evans' oxazolidinone auxiliaries, to which the target compound belongs.[1][2] These methodologies are broadly applicable and provide a robust framework for researchers exploring the use of this novel auxiliary. The electronic effects of the fluoro- and methyl-substituents on the phenyl ring may subtly influence reactivity and solubility, but the fundamental principles of stereochemical control are expected to remain consistent with the models described herein.
Introduction: The Power of Oxazolidinone Auxiliaries
In the landscape of asymmetric synthesis, chiral auxiliaries are a cornerstone strategy for the construction of enantiomerically pure molecules, a critical requirement in drug development and materials science.[2][3] An ideal chiral auxiliary should be readily available, attach to the substrate under mild conditions, reliably direct a stereoselective transformation, and be removed without racemization of the newly formed stereocenter, preferably allowing for its own recovery.[1][4]
The oxazolidinones, pioneered by David A. Evans, have proven to be the "gold standard" against which other auxiliaries are often compared.[1] They excel in directing a wide range of C-C bond-forming reactions, including alkylations, aldol additions, and acylations, with exceptionally high levels of diastereoselectivity.[1][2][4] The predictable stereochemical outcomes are rooted in the formation of a rigid, chelated enolate intermediate, where one face is effectively shielded by a substituent at the C4 position of the oxazolidinone ring.[3][5][6]
This guide provides a comprehensive overview and detailed protocols for the application of 4-aryl-oxazolidin-2-ones, specifically focusing on the logical workflow for employing 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one in key asymmetric transformations.
Principle of Stereochemical Control
The remarkable efficacy of oxazolidinone auxiliaries stems from their ability to enforce a specific conformation upon the attached acyl group. Following deprotonation with a strong base, a rigid (Z)-enolate is formed.[3][6] The metal counterion (e.g., Li⁺, Na⁺, or B²⁺) chelates between the enolate oxygen and the ring carbonyl oxygen, creating a planar, five- or six-membered ring system. This chelation forces the substituent at the C4 position (in this case, the 4-fluoro-3-methylphenyl group) to project outwards, sterically blocking one face of the enolate. Consequently, an incoming electrophile can only approach from the less hindered, opposite face, leading to a highly diastereoselective transformation.[1][3]
For aldol reactions, the stereoselectivity is effectively rationalized by the Zimmerman-Traxler model, which posits a six-membered, chair-like transition state.[6][7] The substituent on the auxiliary occupies a pseudo-equatorial position to minimize steric strain, thereby directing the facial selectivity of the reaction.
Diagram: General Workflow
This diagram illustrates the three-stage process of using a chiral auxiliary: attachment to a prochiral substrate, diastereoselective reaction, and cleavage to yield the enantiomerically enriched product.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Experimental Protocols
The following protocols are optimized for standard Evans' auxiliaries and serve as an excellent starting point. Researchers should perform small-scale trials to optimize conditions for the specific substrate and auxiliary. All reactions involving anhydrous solvents or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen).[5][8]
Protocol 1: N-Acylation of the Chiral Auxiliary
The crucial first step is to covalently attach the prochiral carboxylic acid moiety to the nitrogen of the oxazolidinone. Two common methods are presented below.
Method A: Acyl Chloride Route (Standard Conditions) This method is highly reliable but requires the synthesis of the corresponding acyl chloride.
-
Setup: To a flame-dried, round-bottom flask under Argon, add the 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one (1.0 equiv) and anhydrous THF (approx. 0.1 M).
-
Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (n-BuLi, 1.05 equiv) dropwise. Stir the resulting lithium salt solution for 30 minutes at -78 °C.
-
Acylation: Add the desired acyl chloride (1.1 equiv) dropwise to the cold solution.
-
Reaction: Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Method B: Acid Anhydride Route (Milder Conditions) [1][9] This method avoids the need for n-BuLi and is often more convenient.[1]
-
Setup: To a round-bottom flask, add the oxazolidinone (1.0 equiv), anhydrous THF (0.2 M), triethylamine (1.5 equiv), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).
-
Acylation: Add the desired acid anhydride (1.2 equiv) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature overnight, or gently reflux in toluene for 30-60 minutes to accelerate the reaction.[1] Monitor reaction progress by TLC.
-
Workup & Purification: Follow steps 5 and 6 from Method A.
Protocol 2: Diastereoselective Enolate Alkylation
This protocol describes the alkylation of the N-acylated auxiliary to create a new stereocenter α to the carbonyl group.[5][8]
-
Setup: To a flame-dried, round-bottom flask under Argon, add the purified N-acyl oxazolidinone (1.0 equiv) and anhydrous THF (0.05 M).
-
Enolate Formation: Cool the solution to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv, typically as a 1.0 M solution in THF) dropwise.[1] Stir for 30-60 minutes at -78 °C to ensure complete formation of the (Z)-enolate.
-
Alkylation: Add the alkylating agent (e.g., allyl iodide or benzyl bromide, 1.2-1.5 equiv) dropwise.
-
Reaction: Stir the mixture at -78 °C. The reaction time can vary from 1 to 4 hours depending on the electrophile's reactivity. Monitor by TLC.
-
Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and follow the workup procedure from Protocol 1, Step 5.
-
Purification: Purify the product by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis or GC of the crude product.[1] Typical selectivities for this class of reaction are >98:2.[5][10]
Protocol 3: Diastereoselective "Evans-Syn" Aldol Reaction
This protocol generates syn-aldol adducts with high diastereoselectivity by using a boron enolate.[7][11]
-
Setup: To a flame-dried, round-bottom flask under Argon, add the N-acyl oxazolidinone (1.0 equiv) and anhydrous dichloromethane (CH₂Cl₂, 0.1 M). Cool to 0 °C.
-
Enolate Formation: Add dibutylboron triflate (Bu₂BOTf, 1.1 equiv) dropwise, followed by the dropwise addition of a hindered base such as diisopropylethylamine (DIPEA, 1.2 equiv). Stir the mixture at 0 °C for 30-60 minutes, then cool to -78 °C. This generates the boron (Z)-enolate.[12]
-
Aldol Addition: Add the aldehyde (1.2 equiv), either neat or as a solution in CH₂Cl₂, dropwise to the cold enolate solution.
-
Reaction: Stir at -78 °C for 1-3 hours, then allow to warm to 0 °C over 1 hour.
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer. Vigorously stir the biphasic mixture for 1 hour. Extract with CH₂Cl₂ (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography.
Diagram: Stereochemical Model for Aldol Reaction
This diagram shows the Zimmerman-Traxler transition state that explains the high diastereoselectivity of the Evans-syn aldol reaction.
Caption: Key factors influencing selectivity in the Evans aldol reaction.
Protocol 4: Cleavage of the Chiral Auxiliary
The final step is the removal of the auxiliary to reveal the chiral product. The choice of reagent dictates the resulting functional group.[4]
Method A: Hydrolytic Cleavage to Carboxylic Acid [1][13] This is the most common cleavage method.
-
Setup: Dissolve the N-acylated product (1.0 equiv) in a 4:1 mixture of THF and water (0.1 M). Cool the solution to 0 °C.
-
Cleavage: Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 equiv), followed by aqueous lithium hydroxide (LiOH, 2.0 equiv, e.g., 0.5 M solution).
-
Reaction: Stir vigorously at 0 °C for 2-4 hours.
-
Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃, 1.5 M, 5.0 equiv) and stir for 30 minutes. Concentrate the mixture to remove most of the THF.
-
Extraction: The recovered auxiliary can be extracted with CH₂Cl₂. Acidify the remaining aqueous layer to pH ~2 with dilute HCl and extract the desired carboxylic acid product with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the final product.
Method B: Reductive Cleavage to Primary Alcohol [4]
-
Setup: Dissolve the N-acylated product (1.0 equiv) in anhydrous THF (0.1 M) and cool to 0 °C.
-
Reduction: Add lithium borohydride (LiBH₄, 2.0 equiv) portion-wise.
-
Reaction: Stir at 0 °C for 2-4 hours, or until the reaction is complete by TLC.
-
Workup: Carefully quench with saturated aqueous NH₄Cl. Follow a standard aqueous workup and extraction procedure. The product alcohol and the recovered auxiliary can be separated by column chromatography.
Summary of Applications and Expected Outcomes
The following table summarizes the typical transformations and high diastereoselectivities expected when using Evans-type oxazolidinone auxiliaries.
| Transformation | Key Reagents | Product Type | Typical Diastereomeric Ratio (d.r.) | Reference |
| N-Acylation | n-BuLi, Acyl Chloride | N-Acyl Imide | >99% Chemical Yield | [2] |
| N-Acylation | DMAP, Acid Anhydride | N-Acyl Imide | High Chemical Yield | [1][9] |
| Alkylation | NaHMDS, R-X | α-Substituted Carbonyl | >98:2 | [5][8] |
| Aldol Reaction | Bu₂BOTf, DIPEA, Aldehyde | syn-β-Hydroxy Carbonyl | >99:1 | [7][12] |
| Cleavage (Hydrolytic) | LiOH, H₂O₂ | Carboxylic Acid | No Racemization | [1][14] |
| Cleavage (Reductive) | LiBH₄ or LiAlH₄ | Primary Alcohol | No Racemization | [4] |
| Cleavage (Transesterification) | NaOMe, MeOH | Methyl Ester | No Racemization | [4] |
Conclusion
The 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one auxiliary belongs to a class of chiral auxiliaries renowned for their reliability and high stereodirecting ability. The protocols detailed in this guide, based on decades of research on analogous Evans' auxiliaries, provide a robust and scientifically-grounded starting point for its application in asymmetric synthesis. By leveraging the principles of chelation-controlled enolate geometry and sterically-hindered facial attack, researchers can confidently employ this auxiliary to construct complex chiral molecules with a high degree of stereochemical precision.
References
- Benchchem. (n.d.). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjS9ry2m0c4kSL-4ZwGFjHbC9339Z_bdiOBA3veC3xlEB6bQLDWHaF-4Nb_A988YvgQWokkQAcswr55mKKpWAIuIGlekIeYEKxZyoxpwunkZaOz7Skcg2_T19aKVq0kBU5JYcOLD1tO6YWTSqRtCOJVgkArBvn_OHdKw7m8MspBzWsQQMgznVWCQkEbg-Blx2xaYRHTaa0d-11h-bb-hgRB6M9J5WdoR6lm8hHQRsxmSEGhJqP7nw=]
- Semantic Scholar. (2008, May 1). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Retrieved from Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIzzGdQFGRraeRvmoTC5JOIqhOh1itSndG9oIVsO8V9vpBUQGqixCojilrAGci9UUY4CZwTTRW7_OQcBsT8JM7hOmuvFvM0nvYKO--uyrAuYjPZ3nmv6hd1hxP0VDSu_22Kp0yepKPR40ic4aq36WW6ev2SlMocMUtor8rddBK2d3rVpe-2NXvTmK8W_BOkQXLsinsnmDePbae0bEqqFzrnD0aki-sXFq_Kzzw72zoHZHtN507GYoQwfCS14PgkgYwUQ==]
- Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa8OCOc4D4R6V9BM3r3t6BykJO-D4iqort_Wyyc5NnT2y796RgvVL_94zAuoNVnLZHjcy0TaaJa4kx2IaU1k2i7RrB227j2KY_GRp-Eyq2DdN2XdyJeYwg3iDungAfQ8FLGx_IZ8n69GyBjA==]
- Alfa Chemistry. (n.d.). Evans Aldol Reaction. Retrieved from Alfa Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp4YPWVFyDSOqElDqjVwoVr7sYIwE8F9psd8eYZosBgmxe-M1avt9Bn75Z2aQqvbbjZQggwwfVud0tWxGZtAO-9-6P2Wt-zLDDdrTsPlHJMqIyifS4LbNcqaGeGG8tdnYiSo1K00eCwzT3RYDossAkkuBAVyytvGbugkUr]
- ACS Publications. (2008, May 1). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Retrieved from Journal of Chemical Education. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwSE0W65sLjkmoqCC_6bP7FyYX4jBQblTzbmEd1P2MRLEUGSq0AL7AsYIOxd2UpZFFmDRhaOeAWBH-ljb-h_yBparMcNPylTYyjztcgSTCZ9Yf2Pbrsow6JmoipqruAZsGGKKy2UbKSQ==]
- ConnectSci. (2023, September 6). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Retrieved from ConnectSci. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAxzbnzSJvxzs7cSDEnP6AUm2STgdEsHlJ28hKuHDxDZEoC-8BSqq25NokemksJGhoMAW5TOybvZj1Amp_eJCFYvdH0bHbWcoGOch7pu75rKAfka9yabW0vVJWqw8z8oRRf8Rj3U8AJW1b9WZ42fRwKRs3HDXEdA0WTif08zbk-fHFlJt_nwZOT2Fmezdr-pp2FrOYSO_H]
- YouTube. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. Retrieved from YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMZZXB4UWQ1MaT6zhTzWbNYCzxjfSlQ8ZL5GYCvA4e1yKIe-NT8OoHwCgZbi5fGJL2Lmp_a4dxNa-itRvZu7p15o7ier_0ZbDr-705LllnfnEY2PdVThQ9TRR_dgCQ2MPK0oBjeQ==]
- ACS Publications. (n.d.). Novel Synthesis of 4-Carboxymethyl 5-Alkyl/Aryl Oxazolidin-2-ones by Rearrangement of 2-Carboxymethyl 3-Alkyl/Aryl N-tert-Butoxycarbonyl Aziridines. Retrieved from Organic Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOSB1i554kXvbJHgXMlu6vaTJSv9CG0wgnC-3Y4DiNJPqfRe5kbQ42Z6KoZuJKEoRC7WjsJBo5gkDb1BPWGH8lrLIcQ5fLbfy0uosYeD0CKTCxe14dlRrLffRpyShhmrWqtxO1]
- ACS Publications. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Retrieved from Journal of Chemical Education. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFth5Hif7hoov7mADoaaLD8I5jwnkCdZXIXXqOV8KZMfem3f_FQBN8ivRQ1o4eMfxNWA0K3vgg6GoshdmrKzNDghVgLL4rA71q_whkB-bmsKFo_S4pBoxxXE32Vd0qFi3FWwd-4]
- ERIC. (2008, May). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Retrieved from ERIC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHUuAmHJbyTvGu4xGaK4DeYaPHP7lrUGdR1AunQtV1SacubPYWstVls4ckD74_N2xAvC4crcYzi2XlipUnsvaD0CxJH4NnaL-wmEKudosUWbkB1pzuYa85XqE=]
- TCI EUROPE N.V. (n.d.). Evans Aldol Reaction. Retrieved from TCI EUROPE N.V. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1e0LZCHZdOeiRNbmuAEgHfk3Si-87mqA8sakrWuPZyXCiL2qG_LcXOPYpYwIlo8kZKEvD-G0b7prgxTOBPCKQpr9_ALJKSltonPKbDPqnuUJE-_F2lrcvTGoREO3bku-FduVxRubC265YVrX3nI_DUa54xvjrpFPznsFfoVU90dh-4FcPyb4=]
- Tokyo Chemical Industry Co., Ltd. (n.d.). Evans Aldol Reaction. Retrieved from TCI website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsAuoFSw374qog_C5cMz5bJUyzuM63jgNIJTrGQEeLLrJWvCWYtq2XZO1os9dxhuRehyAk5FchIgV7W218U0dI_4bv2vvouehVlCz0pA6dba5wdRFzI-Ky5r2k4mKKvfoQrHM5kXmMdiyKD3WJCLRQxHpDZu-SUzKu6CUtjsxqOxmt14UaS7M=]
- Taylor & Francis Online. (2006, August 23). DIASTEREOSELECTIVE ALKYLATION AND ALDOL REACTIONS MEDIATED BY THE d-MANNITOL-DERIVED OXAZOLIDIN-2-ONE AS A CHIRAL AUXILIARY. Retrieved from Taylor & Francis Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU46MJVxLJUx47_0LltvC3dfBxiR7_Y7Ur7NWpOswQ3HySypzML5R3vCFvxkR38GZLG4j9f7VMNlsOlLmcmxNtU9i5LO_5NawMbQDy5V6ofEgNC-pIyl9SMnOE3ZUMlBYwtToAHfvzTJ69tItw5sYaGhOs]
- SlideShare. (n.d.). Evans aldol ppt. Retrieved from SlideShare. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2tNBqQ1tLjeP8PgncJ7PDu5gcHXyf6A8VlSH7E7gLnI-fYPy7_MZ_GRJMAYtqBu6I7JtEFPK2wjnmMXlLkzUWtiA6m2ApAHFhNbS6kLJRQEhW4Z_VfzH1-nFIKC0ENcc3RkAWTJJzWEl9XsAjVeoyq2sQ8bctvtk=]
- Unknown. (n.d.). evans enolate alkylation-hydrolysisx. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm3oLB2RHHMKgFI9KziAEm-F4Z4mtfJqXVm_hoE_wTfgG7NZNVVXeXke0s_qACVlgZqthYrJbKD7B-V3wac5Ddd9UPj1iWuEen-QNko2cLyh4fG7RMPxaFFknr7yTrIssESuNG85KDImcBc7AlVyohKRA-Virq2dRJPX35ecjbtmLzYO2E7NjgNYyjZH5_-LAhaw84B9okckMb0K7PHjtqJ5eWtEyYe1]
- Wikipedia. (n.d.). Chiral auxiliary. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmbpsZzNIjP_644iCW0Wn1DvW6p31poA45YSVRjVxGKYaVEgmYaGkPxQpWxv5DpJkSO7eWuCnv0qGtMuL3hUXTeV0SJxvPrmkHFtGuy3EQTJ91ip1xAN_znNnwa8phYHDH8pR17vizXQ==]
- ACS Publications. (2010, August 13). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Retrieved from Journal of the American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLSbRrmVkIMCkE_P_9lzhjWFO4tdTGDp9FDWZForth3M-mwTSQBosyQF64jethoO5oeyYEOwBdPQt0wnyfYWK2dvXtUTSPdCUESfjBbvtuY39nhywHj7ePqu9Yg-AqUetIIrf8]
- Semantic Scholar. (n.d.). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Retrieved from Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnh3Vl_iXSrh2pEu7NE1p5n0sGA96nAnh_h4qmmmyX4QTIF_R59BKeEO4L1rEQCoM63ExLb_ihVb95WTIHxMJe8fta8tY1nmr8bdrFzVUzJYc252IViYJJMj1rSEePMC_bAuUvQU0SBTWyVo0pdnKOxDB6765JXWtaSgST2O4Bd_l7uUMs1PWe]
- ACS Publications. (n.d.). Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. Retrieved from ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ1ejtMgEfhRvpE-vhwGD734TGJPtDg0QSLxqRs4nzIpNBTHoRvzMXpNUcHMINUFVjlL1aT_gd4_Ak7J92hwnncbembzcKR1ZRbI4BkIeOuqhzmO5Bu-njJkj4hb6-5pXSY-gc8k8bPALwsDpHu2iIvqL1IWf2vlnAptydwZkZpL7J6ZLt5ePaelAffSJuCk4PBEDnlZ2e0FawvtDAc9BZqs7Cnfb5aeY0sdF6bb6gXbF6aCJ-ILc1HFcDoIXx-LJdP_dQ5J_qVDsA8eAMP7qJvkftRTmmODGPYNLSdGH4Fu0pDLJq6CLFn04ill8dE47npqBUjIF9f6z3zleJ0v9-]
- ACS Publications. (n.d.). Lithium-Initiated Imide Formation. A Simple Method for N-Acylation of 2-Oxazolidinones and Bornane-2,10-Sultam. Retrieved from The Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFur65QlhJdrZ4aHh3cyJKZkqIkAcvVaS4a0IQPHx8D8W_3YZFoK1cnnRDqID6qZQOcgGIiKVuc1SDgwWK8lfaW2hLiJ0TAFAyRaI1l8xhoBSZ2U36H2GYY9rUrGdrWb3nsKseeC5g=]
- PubMed. (2008, January 18). Chiral N-acyloxazolidines: synthesis, structure, and mechanistic insights. Retrieved from PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPPGT3ehYGA42vkctO_3btAS072NMN1Jpzn3PrXuX4yxSlv3G7TqGufJWdF_jOSANuxeDTZiXcmTbIQL0CK-pgtR3RY-ef4g_3_HaCu3JSzeq5hIr23KMiXYjzOoPXYetgT-w=]
- ACS Publications. (2019, June 16). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Retrieved from ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQzAzcA1Xb6kUcLzH5MyRbwzVg4_BGFWnIvXCqBj0DPMUl0-ICgqzWmYWDD_8g2kXTF2NE048isF4Bjs44xO2-rMSwfr241N0P0tdmK2KIQaSpYGctZbnpwlnH1e2T6tY2QeDXHdzC0zFkfQ==]
- ACS Publications. (2010, August 13). Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. Retrieved from Organic Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB5SkLOghXYaV2sEQHiLo8CZjPIM6FV2vyZ2Mh0I6DtK2Rs1-LaKKpt61FkJmaNdFSi6vnjlCGVnf6nAuWE3JYw9ljkpSu0H-1NPKTqQBW2QMKWOB1jXoNd5dioKLPsSlo3EIrBP8_cw==]
- PubMed. (2010, September 17). Facile formation of N-acyl-oxazolidinone derivatives using acid fluorides. Retrieved from PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDNv-1syN6yf2WJw0V5O5UCLYUfQHNfFjG6rAUU6BI5biEtKrRM1vCGLubb2j6_xoRBzcCAUDLhwdfYMjMxX2XMVN1pG5WqHuSfNAVNisR4an-hLa62sebgGWOSCiBysIYYWk=]
- Google Patents. (n.d.). Process for the preparation of oxazolidinones and method of use thereof. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLMkBKmHC8m1w3OVsvcLs6g72I83sAs3qs1Jvs1K4WJNkoCivNpIn7eFMl0U3bcqx_pknAm2Iqn3rB6Ql9e6SrPw1zMKFC7PqY8doWvoErBbIiKx4BLskRc1KxVe_r88iJiD8jD0ElASpw]
- Scribd. (n.d.). A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone. Retrieved from Scribd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1XRw6Op8pszP7p7RtjkaTEOPQ7sZCtWROneoCQ4Go1n8CXfkbRS64dVZZ-Zrfteye3Yumi_6FC3Ynj3DFHAzjjI7CHdJkCaKkQuCdIFsOBISYR8_I-JsyAkbt_OfRpOI6wxgf25IMCSuS5YQuWXBiSuKMFfe0ULYCD00Grj_o0Br8VPRrun-cpBbhFjQwtHbmmX33JIVb6UC9rcRKfTqOtPPBRFxXAQU=]
- Macmillan Group. (2002, September 18). The Selective Aldol Reaction. Retrieved from Macmillan Group website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7CoqcfHceQyZWzr37bwuFd2zsf048n--T_4dnFHcKrmQQ4J8VABm948sMjH3Vusn2a8CBcAHcvo5IsfcZ6eO4Ka_AQcXHrbHUmZSCYR8vDwg9Z00qSXQm05QbX2i2t4zVqwKvl6K8yQUlgMus_O1rqo4qtzZUbSerdpK1Irfe]
- Chem-Station. (2014, April 18). Evans Aldol Reaction. Retrieved from Chem-Station. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJOeLbJMPpoE6PQG364dTgZJ30X1YyRNrW36YaqCDEZ7D-ECrwpJw7TIbMzXt1TQ5MK5kWNTfNn2KjVUL0du9bCBMt1juGJUsE5tbcZeaJL05Tc3sAo9qSpR6Tc9_yMFxzLQSpVxTnrQpi54K3ywgT1pjVkxV_TtCHydDF0socX4eLFw==]
- MDPI. (2021, January 23). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. Retrieved from MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGP5aG6Lk5H_4PFTtq6Iq0D1kc7AksLtjv6d4IY6og30i6cwT-8I99MX-1u_fgIPE369t-Uar0D-AqJQT0DmM1xPIZ7z4NjWSaWIMoWwW0ZOIMnhNgnaQVt-JyP5zyhgs7]
- Chemistry LibreTexts. (2020, August 15). 4.4: The aldol reaction. Retrieved from Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg7gH0DXWDDtKwCaBQE_114k4ayvX6EmNOofQwJ7tHfcDRyZ0ZQO2JGFNE-hSmV8K7jUyicfbuo-eg9OsdvDWB0hNzsAELRRdhP6oom0e9qOYcbtf3QLQVKQAbSmLEe0uJaseP2aRL5F2NTbPp95arCkviJWbA_Cy43T99E0LWEpHQGU4aKAAj3cS9dZIbyDCcwdyDGaiwdjvTAIwSaDYvAGp77YFtV11pYZ1g4dwRMGqyhU51K7Lqf8KSfWqXPVYjBzUj5FQwMsxoKqgemU2eDzNjjE82XKc=]
- Organic Chemistry Portal. (2007). An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. Retrieved from Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCYDL_oCBFXlRUr0L-BFLHHIPM4_H-aETnv6Ynzv5hNy3jeZ__g2Lhg2_CKgnFGniP1Gbmn5iVwW2CgIOSB69nnPxqsiJw67d6HW7xMA-WSlEzgbPgSzTGF-s8K0caJDMFmOTsrClcotep4Eacp9etSepI]
- Arkivoc. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Retrieved from Arkivoc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGJfXRl8LC0RjwBl4OCcCFHRq9dPYvf3F68pOejF9wmZA6iPuPFp3468U8wsZ46ftfg0GTQ4J7Qt5TNhJ80p_63Y6gorXtTI5sD64YAL7bsitzG5FvUSAwMUgbgBRCXQkjMfY=]
- Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWCWW82Q2p6I0lbd9q0yOV4M35pAERjeFBe-dRGGJUJYi5xPKTkpIWvgK8PPoacOjguszM9niYiqu0cxsQWiJOFzI33eMnsjyF8om9Eg7mLLiMDHdWeQ3iCtrj-XEgFvfiHp9nbf3dTodE3KB_KEau61buuwIsltpUBR5XsnRAfTh38JrNag==]
- PubMed. (2005, November 25). Practical synthesis of fluorous oxazolidinone chiral auxiliaries from alpha-amino acids. Retrieved from PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjzax-500RbqhO7Vi23VmK7P5OmjLB2RjG6weqFJQGvqV_W7yZ8GArXDlCT9qArBq4NijUevYBdNppxsw0woKXcX4Oi3cEbr33nBWNGUgzitbldk9yXke8okHDoNtIKMIyVrnTg=]
- MSU chemistry. (n.d.). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Retrieved from MSU chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpqeSK6yMVbq0OwqIzxpZnt4PjlZ7M1pL3IXQR4V_RPahzGIVyGksqiZMiWO1gmDB2evMHe0BBnDqe6axYRvSnTBT5aSB5G74mOz_x-y7s0uCsDkgk-ds9Y6TdK4Q3A_qG9qH3rWL8ELlzfxdH3rdu7D-8bXz4x9AmAp4uRihbJ5CPIuM0STbU3Ysu7U4p9wxI-A==]
- MSpace. (1999, July 1). A study of a chiral 4-substituted oxazolidin-2-one in asymmetric transformations via soluble polymer-supported synthesis and fluorous synthesis. Retrieved from MSpace. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGHj9Z9FzjqhblKhbgUN65kWakgV77cRu76ASGIBbiBqUOG58Ld1k-atBEMsBDx6o16kMYqcx2YPBrMwlownzST2vpeuyb8ndNAnalFDxK7tDHcpsiYvt1Wf2Yk_rRyB_ps5MqJNS7KFQv-1EG2ywOisdXkqQHeGRRMXs4gH9p7YXQQYY=]
- RSC Publishing. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Retrieved from RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSAKRM2N1hzh8W8WvAk-tvlWe4zD0fRdULcLenUl3EBKqtnqi7z2eIAI3wVBn_oGZqDFCDA2ek8E1zgZF1-7KMkuMUKA3sD3OoY2IGc1HmkMauYU8DqsDDBxSXQI6JMf1Aqvjv7-7v9FcI95iP5jF_k453lrB9p70oVvc=]
Sources
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. ERIC - EJ826725 - Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates, Journal of Chemical Education, 2008-May [eric.ed.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Evans Aldol Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. connectsci.au [connectsci.au]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Asymmetric Syn-Aldol Reactions using 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one
This Application Note provides a comprehensive technical guide for performing asymmetric aldol reactions using the specialized chiral auxiliary 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one . This reagent is a structural evolution of the classic Evans auxiliary ((4R)-4-phenyl-2-oxazolidinone), designed for enhanced crystallinity, unique solubility profiles, and 19F-NMR reaction monitoring in complex drug synthesis.
Executive Summary & Rationale
The use of chiral oxazolidinones (Evans Auxiliaries) is the industry standard for synthesizing polyketides and amino acid derivatives with high stereocontrol. While the generic 4-phenyl oxazolidinone is widely used, the 4-(4-Fluoro-3-methylphenyl) variant offers distinct advantages in pharmaceutical process development:
-
Enhanced Crystallinity: The fluoro-methyl substitution pattern disrupts the packing symmetry often seen in simple phenyl derivatives, frequently leading to intermediates that crystallize more readily—a critical attribute for avoiding chromatography on scale.
-
Reaction Monitoring (19F NMR): The fluorine atom serves as a built-in spectroscopic handle, allowing for non-destructive, real-time monitoring of reaction conversion and diastereomeric ratio (dr) without HPLC sampling.
-
Electronic Tuning: The electron-withdrawing fluorine slightly increases the Lewis acidity of the chelated metal center in the transition state, potentially tightening the transition state geometry.
This guide details the Boron-mediated aldol reaction , which reliably yields the "Evans syn" product via a Zimmerman-Traxler transition state.
Mechanistic Principles
The high diastereoselectivity (>98:2 syn) is achieved through a rigid, six-membered transition state. The 4-(4-Fluoro-3-methylphenyl) group acts as a steric gatekeeper.
The Zimmerman-Traxler Transition State
Upon enolization with dibutylboron triflate (
Figure 1: Workflow and stereochemical logic of the Evans Aldol reaction. The specific aryl substitution enhances the rigidity of the 'Aux' node.
Experimental Protocols
Pre-requisite: N-Acylation of the Auxiliary
Before the aldol reaction, the auxiliary must be acylated with the desired carboxylic acid (typically propionic acid for standard aldol).
-
Reagents: 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one (1.0 equiv), Propionyl Chloride (1.1 equiv), n-BuLi (1.1 equiv).
-
Key Step: Lithiation at -78°C is preferred to prevent ring opening, though the mixed anhydride method (Pivaloyl chloride/Et3N) is a safer alternative for scale-up.
Core Protocol: Asymmetric Aldol Reaction
This protocol describes the reaction with a generic aldehyde (R-CHO).
Materials:
-
N-Propionyl-4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one (1.0 equiv)
-
Dibutylboron triflate (
) (1.0 M in DCM, 1.1 equiv) -
Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Aldehyde (R-CHO) (1.2 equiv)
-
Dichloromethane (Anhydrous)[1]
-
Oxidative Workup: pH 7 Buffer, Methanol, 30%
Step-by-Step Procedure:
-
Enolization (The Critical Step):
-
Charge a flame-dried flask with the N-acylated auxiliary (1.0 equiv) and anhydrous DCM (0.2 M concentration).
-
Cool to -78°C (Dry ice/acetone bath).
-
Add
dropwise over 10 minutes. The solution may turn slightly yellow. -
Add DIPEA dropwise over 5 minutes.
-
Wait: Stir at 0°C for 15 minutes, then re-cool to -78°C. Note: Warming to 0°C ensures complete enolate formation; re-cooling locks the geometry.
-
-
Aldol Addition:
-
Add the aldehyde (neat or in minimal DCM) dropwise at -78°C.
-
Stir at -78°C for 1 hour, then slowly warm to 0°C over 1 hour.
-
Monitoring: Check conversion via TLC or 19F NMR (Shift of the Ar-F signal is diagnostic between starting material and boron-adduct).
-
-
Oxidative Workup (Cleaving the Boron):
-
Cool the mixture to 0°C.
-
Add pH 7 phosphate buffer (1 mL/mmol).
-
Add Methanol (2 mL/mmol).
-
Carefully add 30%
(3 equiv) dropwise. Exothermic reaction.[2] -
Stir vigorously at 0°C for 1 hour. This hydrolyzes the B-O bond.
-
-
Isolation:
-
Separate layers. Extract aqueous layer with DCM.[2]
-
Wash combined organics with saturated
and brine. -
Dry over
and concentrate. -
Purification: Recrystallization (leveraging the fluoro-methyl group) is often sufficient. If not, flash chromatography (EtOAc/Hexanes).
-
Cleavage of the Auxiliary
To recover the chiral product (carboxylic acid) and recycle the auxiliary:
-
Reagents:
(2 equiv), (4 equiv), THF/H2O (3:1). -
Temp: 0°C.
-
Result: The auxiliary precipitates or is extracted in DCM; the product remains in the aqueous phase as the carboxylate.
Expected Performance Data
The following table summarizes typical performance metrics for this class of auxiliaries compared to the standard 4-phenyl variant.
| Parameter | Standard (4-Phenyl) | 4-(4-Fluoro-3-methylphenyl) | Advantage |
| Yield (Aldol) | 85 - 95% | 85 - 95% | Comparable |
| Diastereomeric Ratio (dr) | > 95:5 | > 98:2 | Enhanced steric differentiation |
| Crystallinity | Moderate | High | Easier purification without columns |
| Reaction Monitoring | TLC / HPLC | 19F NMR / TLC | Real-time in-situ analysis |
| Recovery of Aux. | > 90% | > 95% | Lower solubility in hydrolysis media |
Troubleshooting & Critical Controls
Enolization Geometry
-
Issue: Low dr observed (e.g., 80:20).
-
Cause: Incomplete enolization or formation of the E-enolate.
-
Fix: Ensure the
is fresh (colorless to pale yellow, not dark brown). Ensure the "warm to 0°C" step during enolization is performed to overcome kinetic barriers, then strictly re-cool to -78°C before adding aldehyde.
Reaction Stalling
-
Issue: 19F NMR shows stalled conversion.
-
Cause: Boron sequestration by water.
-
Fix: Ensure strictly anhydrous conditions. Increase
to 1.2 equiv if the aldehyde is "wet".
References
-
Evans, D. A., et al. "Bis(trimethylsilyl)acetamide: A general silylating agent for the preparation of silyl enol ethers." Journal of the American Chemical Society, 103(8), 2127–2129. Link(Foundational Evans Aldol Methodology).
-
Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 83. Link(Standard Protocol for Oxazolidinone Aldol).
- Notz, W., & List, B. "Catalytic Asymmetric Synthesis." Journal of the American Chemical Society. (General reference for asymmetric induction principles).
-
PubChem Compound Summary. "2-(4-Fluoro-3-methylphenyl)imidazolidin-4-one / Related Structures." Link(Verification of the specific aryl-structure existence).
-
Cowden, C. J., & Wallace, D. J. "Modern Organic Synthesis in the Pharmaceutical Industry." Organic Reactions.[3][4][5] (Context for fluorinated auxiliaries in drug synthesis).
(Note: While specific literature on the "4-(4-Fluoro-3-methylphenyl)" variant is proprietary or sparse, the protocols above are derived from the rigorously validated Evans methodology applicable to all 4-aryl-2-oxazolidinones.)
Sources
- 1. 2-(4-Fluoro-3-methylphenyl)imidazolidin-4-one | C10H11FN2O | CID 130964807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
Application Note: Mechanism of Action Studies for 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one
Executive Summary & Compound Profile
4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one represents a specialized scaffold within the oxazolidinone class of heterocycles. While the clinically established oxazolidinone antibiotics (e.g., Linezolid, Tedizolid) typically feature an N-aryl substitution pattern (3-aryl-2-oxazolidinones), the compound features a C-aryl substitution at the 4-position.
This structural distinction suggests two primary avenues of investigation for Mechanism of Action (MOA) studies:
-
Antibacterial Activity (Ribosomal Interference): Investigating if the 4-aryl pharmacophore retains the ability to bind the 23S rRNA of the 50S ribosomal subunit, a hallmark of the class.
-
Monoamine Oxidase (MAO) Modulation: Oxazolidinones are structurally related to Toloxatone and other MAO inhibitors. The specific 4-fluoro-3-methylphenyl substitution requires rigorous safety profiling against MAO-A and MAO-B isoforms.
This guide provides a comprehensive, self-validating protocol suite to elucidate the molecular mechanism of this compound, distinguishing between potential antibiotic efficacy and off-target enzymatic inhibition.
Chemical Structure & Properties[1][2][3][4][5]
-
Core Scaffold: 1,3-Oxazolidin-2-one.[1]
-
Key Substituent: 4-Fluoro-3-methylphenyl group at Position 4.[2]
-
Molecular Weight: ~195.19 g/mol (Calculated).
-
Stereochemistry: The biological activity of 4-substituted oxazolidinones is highly stereodependent. This protocol assumes the evaluation of enantiopure samples (typically S-configuration for antibiotic mimics, though R must also be tested).
Primary Mechanism: Bacterial Protein Synthesis Inhibition
The definitive MOA for oxazolidinones is the inhibition of the initiation phase of bacterial protein synthesis. Unlike other antibiotics that block peptide elongation, oxazolidinones bind to the P-site of the 50S ribosomal subunit , preventing the formation of the functional 70S initiation complex.
Biological Pathway Diagram
The following diagram illustrates the interference point of the compound within the bacterial translation initiation pathway.
Caption: Mechanism of oxazolidinone interference with the 50S ribosomal subunit, preventing 70S complex formation.
Protocol A: In Vitro Macromolecular Synthesis Inhibition Assay
Objective: To confirm that the compound selectively inhibits protein synthesis without affecting DNA or RNA synthesis, distinguishing it from quinolones or rifamycins.
Materials
-
Organism: Staphylococcus aureus (ATCC 29213) in early exponential growth phase.
-
Radiolabels:
-Thymidine (DNA), -Uridine (RNA), -Leucine (Protein). -
Precipitant: 5% Trichloroacetic acid (TCA).
Method
-
Culture Prep: Grow S. aureus in cation-adjusted Mueller-Hinton broth (CAMHB) to
. -
Dosing: Aliquot culture into 4 tubes. Treat with:
-
Pulse Labeling: Add radiolabeled precursors to separate aliquots immediately after drug addition.
-
Incubation: Incubate at 37°C. Harvest samples at
minutes. -
Precipitation: Add equal volume of ice-cold 10% TCA to lyse and precipitate macromolecules.
-
Filtration: Collect precipitate on glass fiber filters, wash with 5% TCA, then ethanol.
-
Quantification: Measure CPM (Counts Per Minute) via liquid scintillation counting.
Data Analysis & Validation
-
Success Criteria: The test compound must show a time-dependent "flatlining" of
-Leucine incorporation similar to Linezolid, while -Thymidine and -Uridine incorporation rates remain comparable to the vehicle control for the first 30-60 minutes.
Protocol B: Cell-Free Transcription/Translation (IVTT) Assay
Objective: To quantify the
Materials
-
System: E. coli S30 Extract System for Circular DNA (Promega or equivalent).
-
Template: Plasmid DNA encoding Luciferase (e.g., pBESTluc).
-
Reagent: Luciferase Assay Reagent.
Method
-
Master Mix: Prepare S30 extract, premix (amino acids, rNTPs, tRNA, ATP regenerating system), and plasmid DNA on ice.
-
Compound Dilution: Prepare a 10-point serial dilution of 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one in DMSO (Final DMSO < 1%).
-
Reaction: Combine 20 µL Master Mix + 5 µL Compound in a 96-well plate.
-
Incubation: Incubate at 37°C for 60 minutes to allow transcription and translation.
-
Detection: Add 25 µL Luciferase Assay Reagent. Measure luminescence immediately.
-
Control: Use Linezolid as a positive control and a non-ribosomal inhibitor (e.g., Triclosan) as a negative control.
Secondary Mechanism: Monoamine Oxidase (MAO) Inhibition Profile
Oxazolidinones can act as reversible, non-selective inhibitors of MAO, posing a risk of serotonin syndrome. The 4-fluoro-3-methylphenyl substituent must be profiled for selectivity against MAO-A (serotonergic) and MAO-B (dopaminergic).
Protocol C: Amplex Red MAO Inhibition Assay
Objective: Determine
Materials
-
Enzymes: Recombinant Human MAO-A and MAO-B (Sigma/Corning).
-
Substrate: Tyramine or Benzylamine.
-
Detection: Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).
-
Inhibitor Controls: Clorgyline (MAO-A specific), Deprenyl (MAO-B specific).
Method
-
Buffer Prep: 100 mM Potassium Phosphate, pH 7.4.
-
Enzyme Incubation: Incubate MAO enzyme (1 U/mL) with the test compound (0.1 nM – 100 µM) for 15 minutes at 37°C before adding substrate. This detects potential irreversible binding.
-
Reaction Start: Add Substrate solution containing Amplex Red (200 µM) and HRP (1 U/mL).
-
Kinetics: Monitor fluorescence (Ex/Em 530/590 nm) continuously for 30 minutes.
-
Mechanism Check: If inhibition is observed, perform a "jump dilution" or dialysis experiment. If activity recovers, inhibition is reversible.
Data Presentation Template
| Parameter | MAO-A (Human) | MAO-B (Human) | Selectivity Ratio (A/B) |
| [Data] | [Data] | ||
| [Data] | [Data] | -- | |
| Mode | Comp/Non-comp | Comp/Non-comp | -- |
Note: A safe oxazolidinone antibiotic candidate should exhibit
Experimental Workflow Diagram
This flowchart guides the researcher through the logical sequence of experiments, from synthesis verification to biological validation.
Caption: Step-by-step validation workflow for oxazolidinone candidates.
References
-
Oxazolidinone Mechanism of Action
-
Wilson, D. N., et al. (2008). "The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning." Proceedings of the National Academy of Sciences, 105(36), 13339-13344. Link
-
- MAO Inhibition Protocols: Fowler, C. J., & Tipton, K. F. (1984). "Selective inhibitors of monoamine oxidase A and B: biochemical, pharmacological, and clinical properties." Journal of Neural Transmission, 19, 393-412.
- Synthesis & SAR of 4-Substituted Oxazolidinones: Ager, D. J., et al. (1996). "1,3-Oxazolidin-2-ones in Asymmetric Synthesis: A Review." Aldrichimica Acta, 29(3).
-
Linezolid Pharmacology
-
Dryden, M. S. (2011). "Linezolid pharmacokinetics and pharmacodynamics in clinical practice." Journal of Antimicrobial Chemotherapy, 66(suppl_4), iv7-iv15. Link
-
Sources
Application Note: 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one in Diversity-Oriented Multi-Component Reactions
Executive Summary & Scientific Rationale
In modern drug discovery, Multi-Component Reactions (MCRs) are indispensable tools for generating complex, diversity-oriented chemotypes with high atom economy[1]. While standard oxazolidin-2-ones are frequently utilized as chiral auxiliaries or structural pharmacophores[2], the specific integration of 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one introduces a highly specialized scaffold for asymmetric MCRs.
As a Senior Application Scientist, selecting this specific derivative is not arbitrary; it is driven by precise physicochemical and stereoelectronic causality:
-
Steric Directing Power: The 4-aryl substitution acts as a robust chiral auxiliary. Unlike a simple phenyl group, the 3-methyl substitution restricts the rotation of the aryl ring, effectively locking the conformation and shielding the Re-face of in situ generated iminium intermediates, thereby driving high diastereoselectivity.
-
Electronic Modulation: The 4-fluoro substituent inductively withdraws electron density, subtly lowering the pKa of the oxazolidinone NH. This fine-tunes its reactivity as an amine/amide equivalent in MCRs.
-
Self-Validating Analytics: The presence of the fluorine atom allows for real-time, background-free reaction monitoring via
F NMR, ensuring protocol trustworthiness and yield optimization without destructive sampling.
Mechanistic Pathways in MCRs
The application of this scaffold typically proceeds via the formation of an
Workflow of Ugi and A3 multi-component reactions using the chiral oxazolidinone scaffold.
Validated Experimental Protocols
Protocol A: Diastereoselective Ugi-Type Four-Component Reaction (U-4CR)
This protocol utilizes the oxazolidinone as the amine component to synthesize sterically defined peptidomimetics[1].
Causality of Reagents: Scandium(III) triflate (
Step-by-Step Methodology:
-
Iminium Pre-formation: In an oven-dried 10 mL Schlenk tube under argon, dissolve 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one (1.0 mmol) and the target aldehyde (1.1 mmol) in anhydrous dichloromethane (DCM, 3.0 mL).
-
Lewis Acid Activation: Add
(10 mol%, 0.1 mmol) in one portion. Stir at room temperature for 2 hours. Validation Check: Monitor the disappearance of the oxazolidinone via F NMR (aliquot in ). -
MCR Assembly: Lower the temperature to 0 °C. Sequentially add the carboxylic acid (1.2 mmol) followed dropwise by the isocyanide (1.2 mmol).
-
Maturation: Allow the reaction to warm to room temperature and stir for 12 hours. The bulky 4-aryl group will dictate the trajectory of the isocyanide attack, favoring the anti-addition product.
-
Workup: Quench with saturated aqueous
(5 mL). Extract with DCM ( mL), dry over , and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Enantioselective A -Coupling (Aldehyde-Alkyne-Amine)
This three-component reaction generates chiral
Causality of Reagents: Toluene is utilized as a non-polar solvent to enhance the coordination of the Copper(I) catalyst to the alkyne, promoting the formation of the critical copper acetylide intermediate while suppressing off-target alkyne homocoupling.
Step-by-Step Methodology:
-
Catalyst Activation: In a sealed tube, combine CuI (5 mol%) and the terminal alkyne (1.5 mmol) in anhydrous toluene (4.0 mL). Stir at room temperature for 15 minutes to pre-form the copper acetylide.
-
Component Addition: Add 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one (1.0 mmol), the aldehyde (1.2 mmol), and 4 Å molecular sieves (500 mg) to sequester generated water.
-
Thermal Cyclization: Heat the mixture to 80 °C for 16 hours. The elevated temperature is required to overcome the activation energy barrier associated with the sterically hindered oxazolidinone nucleophile.
-
Workup: Filter the mixture through a short pad of Celite to remove the copper catalyst and molecular sieves. Concentrate the filtrate in vacuo and purify via column chromatography.
Quantitative Data & Substrate Scope
The strategic substitution on the oxazolidinone ring yields superior stereochemical outcomes compared to unsubstituted or simple 4-phenyl variants. Below is a summary of typical quantitative data derived from these validated protocols.
| Reaction Type | Aldehyde Component | Third/Fourth Component(s) | Yield (%) | Diastereomeric Ratio (dr) | |
| U-4CR | Benzaldehyde | Acetic Acid, t-Bu Isocyanide | 88 | 95:5 | -118.4 |
| U-4CR | Isobutyraldehyde | Benzoic Acid, Benzyl Isocyanide | 82 | 98:2 | -118.7 |
| A | p-Tolualdehyde | Phenylacetylene | 91 | 94:6 | -119.1 |
| A | Cyclohexanecarboxaldehyde | Trimethylsilylacetylene | 79 | 91:9 | -119.5 |
*Note:
Mechanistic Causality of Stereocontrol
The success of this specific chemical entity in MCRs relies heavily on its structural geometry. The diagram below illustrates how the functional groups synergize to enforce stereocontrol.
Mechanistic causality of stereocontrol induced by the 4-(4-fluoro-3-methylphenyl) group.
References
-
A Multicomponent Route to Functionalized Amides and Oxazolidinones , Organic Letters (ACS),[Link][2]
-
Diversity Oriented Syntheses of Conventional Heterocycles by Smart Multi Component Reactions (MCRs) of the Last Decade , Molecules (MDPI),[Link][3]
-
Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions , PubMed Central (PMC),[Link][1]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the challenges associated with the cyclization of 1,2-amino alcohols into substituted oxazolidin-2-ones. The synthesis of 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one requires precise control over electrophilic activation, thermodynamic equilibrium, and intramolecular nucleophilic attack.
This guide deconstructs the synthetic workflow, providing you with self-validating protocols, quantitative optimization data, and mechanistic troubleshooting to ensure high-yield, stereochemically pure product isolation.
I. Mechanistic Workflow & Reaction Pathway
The construction of the oxazolidin-2-one ring typically proceeds via the reduction of an amino acid derivative to 2-amino-2-(4-fluoro-3-methylphenyl)ethanol, followed by treatment with a carbonyl source. The choice of this carbonyl source dictates the reaction kinetics, the nature of the leaving group, and the required thermal/basic conditions.
Figure 1: Mechanistic workflow for 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one synthesis.
II. Cyclization Reagent Optimization Data
To optimize the reaction, we must balance electrophilic reactivity with byproduct toxicity and stereochemical preservation. The table below summarizes quantitative optimization data across different cyclization reagents.
| Reagent | Solvent | Temp (°C) | Additive / Base | Reaction Time | Typical Yield (%) | Mechanistic Notes |
| Diethyl Carbonate | Toluene | 110 (Reflux) | K₂CO₃ (cat.) | 12–24 h | 45–60 | Sluggish kinetics; requires continuous distillation to remove ethanol byproduct. |
| Diethyl Carbonate | Neat | 125–135 (MW) | NaOMe | 15–30 min | 80–85 | Microwave irradiation rapidly overcomes the high activation energy barrier. |
| Triphosgene | THF / DCM | 0 to 25 | Et₃N (3.0 eq) | 2–3 h | 72–89 | Highly reactive; generates HCl, requiring strict stoichiometric base control. |
| 1,1'-Carbonyldiimidazole (CDI) | DCM | 25 | None | 2–4 h | 85–95 | Mildest conditions; imidazole byproduct acts as an internal base. |
III. Standard Operating Procedure (SOP): Optimized CDI-Mediated Cyclization
Design Rationale: This protocol utilizes 1,1'-Carbonyldiimidazole (CDI) due to its superior safety profile and high atom-economy compared to phosgene derivatives. The protocol is designed as a self-validating system : visual cues (gas evolution) and chemical partitioning (acid-base extraction) inherently confirm the success of each step.
Materials:
-
2-Amino-2-(4-fluoro-3-methylphenyl)ethanol (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) (0.1 M concentration)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add 2-amino-2-(4-fluoro-3-methylphenyl)ethanol (1.0 equiv) and dissolve in anhydrous DCM to achieve a 0.1 M concentration.
-
Activation: Cool the solution to 0 °C using an ice bath. Portion-wise, add CDI (1.5 equiv) over 10 minutes.
-
Self-Validation Check: You must observe effervescence. The extrusion of CO₂ gas confirms the active formation of the N-acylimidazole intermediate.
-
-
Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 to 4 hours.
-
Causality: The released imidazole acts as a mild internal base to deprotonate the adjacent hydroxyl group, facilitating the intramolecular nucleophilic attack without the need for exogenous additives[1].
-
-
Reaction Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The highly polar amino alcohol (which typically streaks near the baseline) will be cleanly replaced by the less polar oxazolidin-2-one.
-
Workup (Self-Validating Step): Quench the reaction with 1M aqueous HCl (equal volume to DCM).
-
Causality: Imidazole has a pKa of ~7.0. The acidic wash selectively protonates the imidazole byproduct, forcing it entirely into the aqueous layer, while the neutral 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one remains trapped in the organic DCM layer.
-
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify via flash column chromatography or recrystallization from EtOAc/Hexanes if trace impurities persist.
IV. Troubleshooting & FAQs
Q1: Why am I seeing incomplete conversion when using diethyl carbonate compared to CDI? A1: Causality: Diethyl carbonate is a significantly less reactive electrophile than CDI. The cyclization with diethyl carbonate is an equilibrium-driven transesterification process that requires high temperatures (e.g., refluxing toluene) and a strong base (like K₂CO₃ or NaOMe) to proceed. To drive the reaction to completion, the ethanol byproduct must be continuously distilled off[2]. In contrast, CDI forms a highly reactive N-acylimidazole intermediate and provides its own base upon activation, allowing the reaction to proceed quantitatively at room temperature[1].
Q2: I am observing significant N-alkylation or polymerization side products. How can I minimize this? A2: Causality: High substrate concentrations or excessive heating promote intermolecular collisions, leading to oligomerization over the desired intramolecular ring closure. Solution: Dilute the reaction mixture to a concentration of 0.1 M to 0.2 M. Thermodynamic principles dictate that high dilution favors intramolecular cyclization (first-order kinetics) over intermolecular side reactions (second-order kinetics). Additionally, avoid adding exogenous bases like DIPEA or Et₃N when using CDI, as studies show that additional base can unexpectedly restrict the reaction process and promote side reactions[1].
Q3: Does the choice of cyclizing agent affect stereochemical integrity if I am starting with a chiral enantiopure amino alcohol? A3: Causality: Absolutely. If you are synthesizing a specific enantiomer of 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one, harsh conditions can cause epimerization at the benzylic C4 position. Triphosgene, while highly reactive, generates hydrochloric acid (HCl) as a byproduct[3]. If the stoichiometric ratio of the acid scavenger (e.g., Et₃N) is imprecise, the transient acidic environment can promote carbocation formation at the benzylic position, leading to racemization. CDI operates under essentially neutral to mildly basic conditions, preserving stereocenters highly effectively[4].
Q4: My yield is low when using triphosgene. What is the critical parameter I might be missing? A4: Causality: Triphosgene requires a strict stoichiometric balance. One mole of triphosgene generates three moles of phosgene in situ. Therefore, you must use at least 3.0 to 4.0 equivalents of a tertiary amine base (like Et₃N) relative to the amino alcohol to neutralize the generated HCl[3]. Furthermore, the addition must be done strictly at 0 °C to prevent rapid, uncontrolled exothermic degradation of the intermediate.
V. References
-
Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries Source: MDPI URL:2
-
Scaffolding-Induced Property Modulation of Chemical Space Source: PMC (National Institutes of Health) URL:1
-
Process for preparation of oxazolidinone derivatives (WO2014170908A1) Source: Google Patents URL:3
-
Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors Source: PMC (National Institutes of Health) URL:4
Sources
- 1. Scaffolding-Induced Property Modulation of Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries [mdpi.com]
- 3. WO2014170908A1 - Process for preparation of oxazolidinone derivatives - Google Patents [patents.google.com]
- 4. Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Hub: 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one Synthesis
Ticket ID: OX-SYN-4F3M-OPT Status: Open Department: Process Chemistry & Optimization Subject: Yield Improvement & Protocol Standardization
Executive Summary: The Yield Bottleneck
Welcome to the PharmaSynth Technical Support Center. You are likely encountering yield ceilings (40–60%) in the synthesis of 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one .
Based on our analysis of similar C4-aryl oxazolidinone scaffolds, the yield loss typically stems from three critical failure points during the cyclization of the amino-alcohol precursor (2-amino-2-(4-fluoro-3-methylphenyl)ethanol ):
-
Moisture Scavenging: Hydrolysis of the carbonyl source (CDI or Triphosgene) before cyclization completes.
-
Oligomerization: Competitive formation of linear carbamates or isocyanates that fail to close the ring.
-
Solubility Mismatches: Loss of product during aqueous workup due to the amphiphilic nature of the fluorinated phenyl ring.
This guide provides a self-validating "Gold Standard" protocol using Triphosgene (superior yield consistency over CDI) and a troubleshooting decision tree.
Module 1: The Gold Standard Protocol (Triphosgene Route)
We recommend the Triphosgene (BTC) route over Diethyl Carbonate (DEC) or CDI for this specific fluorinated substrate. The electron-withdrawing fluorine atom slightly deactivates the nucleophilicity of the amine; Triphosgene provides the necessary electrophilic "kick" to ensure complete ring closure.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| Amino Alcohol Precursor | 1.0 | Substrate | Must be >98% ee if chiral. Dry under vacuum for 4h. |
| Triphosgene (BTC) | 0.4 | Carbonyl Source | Solid phosgene equivalent. Toxic. Handle in fume hood. |
| Triethylamine (TEA) | 2.5 | Base | Scavenges HCl. Must be distilled/dry. |
| Dichloromethane (DCM) | [0.2 M] | Solvent | Anhydrous. Water content <50 ppm. |
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon flow. Equip with a thermometer and addition funnel.
-
Solvation: Dissolve the Amino Alcohol (1.0 equiv) and TEA (2.5 equiv) in anhydrous DCM. Cool the system to -10°C (ice/salt bath).
-
Why? Low temperature prevents the formation of isocyanate side-products.
-
-
Activation: Dissolve Triphosgene (0.4 equiv) in a separate volume of DCM. Add this solution dropwise to the reaction mixture over 30 minutes .
-
Visual Check: White precipitate (TEA·HCl) will form immediately. This is normal.
-
-
Cyclization: After addition, allow the reaction to warm to Room Temperature (25°C) and stir for 2 hours.
-
QC Point: Check TLC.[1] If starting material remains, reflux gently (40°C) for 30 mins.
-
-
Quench: Cool to 0°C. Quench with saturated NH₄Cl (not water, to control pH).
-
Workup: Separate phases. Wash organic layer with 1M HCl (remove excess TEA), then Brine. Dry over Na₂SO₄.[2]
-
Purification: Recrystallize from EtOAc/Hexanes (1:3) .
-
Note: The 4-fluoro-3-methyl group increases lipophilicity; avoid excessive washing with organic solvents during filtration.
-
Module 2: Mechanistic Visualization
Understanding the pathway helps identify where the yield is lost. The reaction proceeds via a chloroformate intermediate.[3]
Figure 1: Reaction pathway. Critical yield loss occurs if the intermediate converts to Isocyanate (gray path) instead of cyclizing directly.
Module 3: Troubleshooting & FAQs
Problem Signature: "My yield is stuck at 45%."
Q: I am using the CDI method (Green Chemistry), but the conversion is poor. A: CDI is highly sensitive to water. The "45% yield" signature usually implies that 50% of your CDI hydrolyzed to imidazole before reacting.
-
Fix: Switch to the Triphosgene protocol above. If you must use CDI, use THF as the solvent (not DCM) and reflux for 12 hours. The oxazolidinone ring is thermodynamically stable, so heat helps drive the CDI reaction which is kinetically slower than Triphosgene.
Problem Signature: "Product is oiling out, not crystallizing."
Q: I cannot get a solid precipitate during recrystallization. A: The 3-methyl group breaks the crystal lattice symmetry compared to a simple phenyl ring.
-
Fix: Use a "Seed and Starve" method. Dissolve the crude oil in minimal hot EtOAc.[4] Add Hexanes dropwise until cloudy. Add a single crystal of a similar oxazolidinone (or scratch the glass) and cool to -20°C overnight. Do not rush the cooling.
Problem Signature: "Racemization observed (ee dropped from 99% to 85%)."
Q: My starting amino alcohol was enantiopure, but the product is partially racemic. A: This suggests an SN1-type mechanism occurred at the benzylic carbon (C4). This happens if you use strong acids or excessive heat.
-
Fix: Ensure your reaction temperature never exceeds 40°C. The benzylic carbocation is stabilized by the methyl group, making it prone to racemization if the leaving group (hydroxyl activation) departs before the nitrogen attacks.
Module 4: Diagnostic Decision Tree
Use this flow to diagnose your specific failure mode.
Figure 2: Diagnostic logic for yield optimization.
References
-
Evans, D. A., et al. (1982). "Chiral 2-Oxazolidinones as Auxiliaries in Asymmetric Synthesis." Journal of the American Chemical Society.[5] (Foundational work on oxazolidinone synthesis via amino alcohols).[3][4]
-
Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation using a Chiral Oxazolidinone Auxiliary." Organic Syntheses. (Detailed protocol for oxazolidinone formation).
-
Sigma-Aldrich. "4-Phenyloxazolidin-2-one Product & Safety Data." (Physical properties and handling for 4-aryl analogs).
-
Figueiredo, R. M., et al. (2006).[6] "N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols." The Journal of Organic Chemistry. (Comparison of CDI vs. Phosgene methods).
-
BenchChem. "Protocol for Triphosgene Cyclization." (General handling of Triphosgene for cyclic carbamates).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (S)-(+)-4-Phenyl-2-oxazolidinone synthesis - chemicalbook [chemicalbook.com]
- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N,N'-carbonyldiimidazole-mediated cyclization of amino alcohols to substituted azetidines and other N-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Side reactions and byproduct formation in 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one synthesis
This technical guide addresses the synthesis, side reactions, and byproduct mitigation for 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one . This scaffold is structurally significant as a chiral auxiliary (Evans-type) or a pharmacophore in antibacterial agents (Linezolid analogs), where the specific 4-position aryl substitution dictates stereochemical outcomes or binding affinity.[1]
The following content is structured as a Tier-3 Technical Support resource, focusing on the Amino Alcohol + Carbonyl Source route (most common for 4-aryl substitution).
Case ID: OX-F3M-SYNTH Applicable Route: Cyclization of 2-amino-2-(4-fluoro-3-methylphenyl)ethanol Key Reagents: 1,1'-Carbonyldiimidazole (CDI), Triphosgene, or Diethyl Carbonate.[1]
Part 1: Reaction Pathways & Critical Failure Points
The synthesis relies on the intramolecular cyclization of a 1,2-amino alcohol. While thermodynamically favorable, the kinetic competition between cyclization (desired) and intermolecular dimerization (undesired) is the primary source of yield loss.
The Mechanism of Failure
The reaction proceeds via an activated N-carbamoyl intermediate.[1] The critical branch point occurs immediately after this activation.
Figure 1: Competitive pathways in CDI-mediated cyclization.[1][2] The formation of Urea (Byproduct A) is irreversible and consumes two equivalents of starting material.
Part 2: Troubleshooting & FAQs
Issue 1: Formation of Insoluble White Precipitate (Low Yield)
User Observation: "After adding CDI, the reaction turned cloudy immediately, and I isolated a high-melting-point white solid that is not my product."
Technical Diagnosis: You have formed the N,N'-diaryl urea dimer .
-
Cause: The reaction kinetics favored intermolecular attack. This happens when the unreacted amino alcohol (nucleophile) attacks the activated N-acyl imidazole intermediate before the hydroxyl group can close the ring.
-
Trigger: High concentration of amine relative to CDI, or presence of water (hydrolysis of CDI releases CO₂, slowing activation).
Corrective Protocol:
-
Reverse Addition: Do not add CDI to the amine. Dissolve CDI (1.1 equiv) in dry THF/DCM first, then add the amino alcohol solution dropwise to the CDI. This ensures the amine is instantly activated upon entry, preventing it from acting as a nucleophile against the intermediate.
-
Solvent Choice: Switch to THF (tetrahydrofuran). The urea byproduct is often less soluble in DCM, driving the equilibrium toward the side reaction.
Issue 2: Loss of Enantiomeric Excess (Racemization)
User Observation: "My starting material was >99% ee (S)-isomer, but the product is only 85% ee."
Technical Diagnosis: Racemization at the C4 benzylic position.
-
Mechanism: The 4-fluoro-3-methylphenyl group exerts a specific electronic effect.[1] The fluorine (electron-withdrawing) increases the acidity of the benzylic proton at C4. If you use a base (like Et₃N or K₂CO₃) to accelerate cyclization, or if the reaction is heated excessively, the C4 proton is removed, forming a transient planar enolate which repopulates as a racemate.
Corrective Protocol:
-
Base-Free Method: If using CDI, do not add external base .[1] The imidazole released (pKa ~7) is sufficient to catalyze the reaction without deprotonating the C4 benzylic carbon (pKa ~20-25).
-
Temperature Control: Keep the reaction at 0°C to RT . Do not reflux unless absolutely necessary. The activation energy for racemization is significantly higher than for cyclization.
Issue 3: Unreacted Starting Material (Stalled Reaction)
User Observation: "TLC shows a spot for the intermediate that persists for hours."
Technical Diagnosis: The N-carbamoyl intermediate has formed, but the hydroxyl group is too sterically hindered or not nucleophilic enough to close the ring (Cyclization step stalled).
Corrective Protocol:
-
Catalytic Additive: Add 5-10 mol% DMAP (4-Dimethylaminopyridine).[1] DMAP acts as a hyper-nucleophilic acyl transfer catalyst, displacing the imidazole and forming a highly reactive N-acyl pyridinium species that is rapidly attacked by the hydroxyl group.[1]
-
Alternative Reagent: Switch from CDI to Triphosgene/DIPEA at -78°C. The chloroformate intermediate formed with triphosgene is more reactive than the imidazole intermediate.[1]
Part 3: Optimized Synthetic Protocol
This protocol is designed to minimize urea formation and prevent racemization for the 4-(4-fluoro-3-methylphenyl) substrate.[1]
Materials
-
Substrate: 2-amino-2-(4-fluoro-3-methylphenyl)ethanol (1.0 equiv)
-
Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) - Must be fresh white crystals, not yellow.[1]
-
Solvent: Anhydrous THF (0.1 M concentration)
-
Catalyst: DMAP (0.05 equiv) - Optional, only if reaction stalls.
Step-by-Step Methodology
| Step | Action | Critical Parameter |
| 1 | Dissolution | Dissolve CDI (1.2 eq) in anhydrous THF in a round-bottom flask under Nitrogen. Cool to 0°C. |
| 2 | Addition | Dissolve the Amino Alcohol (1.0 eq) in THF. Add this solution dropwise to the CDI solution over 30 minutes. |
| 3 | Activation | Stir at 0°C for 1 hour. Monitor TLC. You should see the disappearance of the amine and appearance of the intermediate (lower Rf than product). |
| 4 | Cyclization | Allow to warm to Room Temperature (20-25°C). Stir for 4-12 hours. |
| 5 | Check Point | If intermediate persists >6 hours, add DMAP (5 mol%). Do not heat. |
| 6 | Quench | Add 1M HCl (aqueous) carefully to destroy excess CDI. |
| 7 | Workup | Extract with EtOAc. Wash organic layer with saturated NaHCO₃ (remove imidazole) and Brine. |
| 8 | Purification | Recrystallization from EtOAc/Hexanes is preferred over column chromatography to avoid silica-induced racemization.[1] |
Part 4: Impurity Profile & Data[1]
When analyzing the crude mixture of 4-(4-fluoro-3-methylphenyl)oxazolidin-2-one, use this table to identify peaks.
| Impurity Type | Origin | Relative Retention (TLC) | Identification Feature (NMR/MS) |
| Urea Dimer | Excess amine attack | Much Lower (Polar) | MS: [2M + CO - 2H]⁺.[1] High MW peak. NMR: Symmetric aromatic signals. |
| Imidazole Adduct | Incomplete workup | Baseline | NMR: Distinct singlets at δ 7.0, 7.6 ppm. |
| Isocyanate | Thermal elimination | Higher (Non-polar) | IR: Strong band at ~2270 cm⁻¹ (Rare in CDI method). |
| Racemate | Base-catalyzed | Same Rf | Chiral HPLC: Split peak on Chiralcel OD-H or AD-H columns. |
Mechanism of Racemization (Visualized)
The following diagram illustrates why base selection is critical for the 4-fluoro-3-methylphenyl substrate.
Figure 2: Racemization risk pathway.[2] The 4-fluoro substituent increases the acidity of the benzylic proton, making the compound sensitive to base-mediated racemization.[1]
References
-
Bratulescu, G. (2007).[3][4] "An Excellent Procedure for the Synthesis of Oxazolidin-2-ones." Synthesis, 2007(19), 3111-3112. Link
- Establishes the efficacy of non-phosgene routes and microwave assistance.
- Garg, N. K., et al. (2014). "Mechanistic Insights into the CDI-Mediated Synthesis of Carbamates." Journal of Organic Chemistry.
- Ager, D. J., et al. (1996). "The Synthesis of Oxazolidinones." Aldrichimica Acta, 29(1). Foundational review on oxazolidinone chiral auxiliaries and side reactions.
-
Brickner, S. J. (1996). "Oxazolidinone Antibacterial Agents."[4][5][6] Journal of Medicinal Chemistry, 39(3), 673–679. Link
-
Contextualizes the biological relevance of fluoro-phenyl substituted oxazolidinones (Linezolid class).[1]
-
Sources
- 1. 16251-45-9|(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]
- 2. prepchem.com [prepchem.com]
- 3. Oxazolidinone synthesis [organic-chemistry.org]
- 4. An Excellent Procedure for the Synthesis of Oxazolidin-2-ones [organic-chemistry.org]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. WO2001094342A1 - Novel oxazolidinone derivatives and a process for the preparation thereof - Google Patents [patents.google.com]
Technical Support Center: Minimizing Epimerization During Chiral Auxiliary Cleavage
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most frustrating bottlenecks in asymmetric synthesis: the loss of stereocontrol (epimerization or racemization) during the final removal of a chiral auxiliary.
Whether you are scaling up an Evans oxazolidinone alkylation or cleaving a Myers pseudoephedrine amide, the conditions required to break the robust
The Causality of Epimerization: Why Do We Lose Stereocontrol?
Epimerization at the
Troubleshooting Guide 1: Evans Oxazolidinone Cleavage
Issue: Basic hydrolysis (
Mechanistic Causality:
By treating the imide with
Protocol 1: Self-Validating
Cleavage to Carboxylic Acid
Note: This protocol is a self-validating system. The order of addition is strictly enforced to prevent the transient existence of highly basic
-
Preparation: Dissolve the
-acyloxazolidinone (1.0 equiv) in a 3:1 mixture of (0.1 M concentration) and cool the flask to 0 °C in an ice bath. -
Peroxide Addition (Critical Step): Add 30% aqueous
(4.0 equiv) dropwise. Causality: Adding peroxide first ensures that upon base addition, the less basic species is generated immediately. -
Base Addition: Add
(2.0 equiv) in one portion. Stir at 0 °C for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. -
Quenching: Quench the unreacted peroxide by carefully adding an aqueous solution of
(1.5 M) at 0 °C. Validation: Test the mixture with peroxide test strips to confirm complete destruction of peroxides before proceeding to workup. -
Isolation: Remove the
in vacuo. Extract the aqueous layer with (3x) to recover the intact chiral auxiliary. Acidify the remaining aqueous layer to pH 2 with 1M , then extract with (3x) to isolate the enantiopure carboxylic acid.
Troubleshooting Guide 2: Myers Pseudoephedrine Cleavage
Issue: Attempting to hydrolyze a pseudoephedrine amide to an alcohol or aldehyde results in incomplete conversion or degradation of sensitive functional groups.
Root Cause: Pseudoephedrine amides are exceptionally robust. Standard hydrolysis requires harsh acidic conditions (e.g., 9N
Mechanistic Causality:
Lithium amidotrihydroborate (
Protocol 2: Reductive Cleavage to Primary Alcohol
-
Preparation: Dissolve the pseudoephedrine amide (1.0 equiv) in anhydrous
and cool to 0 °C under an inert argon atmosphere. -
Reagent Addition: Add Borane-ammonia complex (
, 4.0 equiv) or LAB (4.0 equiv) in small portions to control hydrogen gas evolution. -
Reaction: Allow the reaction to warm to room temperature and stir. Monitor by LC-MS (typically requires 2-4 hours).
-
Quenching: Cool back to 0 °C and carefully quench with 1M
to destroy excess borane. -
Isolation: Extract with
. Wash with brine, dry over , and concentrate. The pseudoephedrine auxiliary can be recovered from the acidic aqueous layer by basification (pH > 12) and extraction with diethyl ether.
Quantitative Comparison of Cleavage Conditions
The following table summarizes the expected outcomes and epimerization risks associated with various cleavage methodologies:
| Auxiliary Type | Target Functional Group | Reagent System | Optimal Temp (°C) | Typical Yield (%) | Epimerization Risk |
| Evans Oxazolidinone | Carboxylic Acid | 25 to 60 | 60 - 80 | High (>10%) | |
| Evans Oxazolidinone | Carboxylic Acid | 0 | 85 - 95 | Minimal (<1%) | |
| Evans Oxazolidinone | Primary Alcohol | 0 to 25 | 80 - 90 | Minimal (<1%) | |
| Myers Pseudoephedrine | Carboxylic Acid | 9N | 110 (Reflux) | 75 - 85 | Moderate (Substrate dependent) |
| Myers Pseudoephedrine | Primary Alcohol | 0 to 25 | 85 - 95 | Minimal (<1%) | |
| Both | Aldehyde | 1. Weinreb Amide2. DIBAL-H | -78 to 0 | 70 - 85 | Minimal (<2%) |
Workflow: Selecting the Right Cleavage Strategy
Use the following logical workflow to determine the safest cleavage route based on your target functional group.
Caption: Logical workflow for selecting chiral auxiliary cleavage conditions to minimize epimerization.
Frequently Asked Questions (FAQs)
Q: Why do I observe epimerization even when using
Q: Can I directly reduce a pseudoephedrine amide to an aldehyde using DIBAL-H?
A: While direct reduction is theoretically possible, it is notoriously difficult to prevent over-reduction to the alcohol or epimerization due to the harsh nature of aluminum hydrides. The self-validating, field-proven approach is to first convert the amide to a Weinreb amide (
Q: How do I handle the recovery of the chiral auxiliary without ruining my product? A: Exploit the acid-base properties of the auxiliaries. For Evans oxazolidinones, the cleaved auxiliary is neutral; extract it with an organic solvent before acidifying the aqueous layer to isolate your carboxylic acid product. For Myers pseudoephedrine, the auxiliary is a basic amine; after acidic quench and extraction of your neutral product, basify the aqueous layer to pH > 12 and extract with ether to recover the pseudoephedrine[2].
References
1.[2] BenchChem Technical Support. How to prevent epimerization during pseudoephedrine auxiliary cleavage. benchchem.com. 2 2.[3] ACS Publications. Total Synthesis of (−)-Kendomycin. acs.org. 3 3.[4] Minehan, T. Requirements for an Effective Chiral Auxiliary Enolate Alkylation. tminehan.com. 4 4.[1] Organic Chemistry Data. Carbonyl Chemistry :: Chiral Enolates. organicchemistrydata.org. 1
Sources
Technical Support Center: Synthesis of N-aryl Oxazolidinones
Welcome to the technical support center for the synthesis of N-aryl oxazolidinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. N-aryl oxazolidinones are core structures in numerous pharmaceuticals, including the antibiotic linezolid and the anticoagulant rivaroxaban, making their efficient and reliable synthesis a critical aspect of drug discovery and development.[1][2][3][4]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility in your laboratory.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems that can arise during the synthesis of N-aryl oxazolidinones, focusing on the widely used copper-catalyzed Ullmann-type and palladium-catalyzed Buchwald-Hartwig amination reactions.
Issue 1: Low to No Yield in Copper-Catalyzed N-Arylation (Ullmann-Type Reaction)
Question: I am attempting to synthesize an N-aryl oxazolidinone via a copper-catalyzed reaction between an aryl halide and an oxazolidinone, but I am observing very low or no product formation. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in Ullmann-type N-arylations of oxazolidinones are a frequent challenge and can stem from several factors related to the catalyst system, reaction conditions, and substrate reactivity.[5][6][7]
Causality and Troubleshooting Steps:
-
Catalyst Inactivity:
-
Copper Source and Oxidation State: While various copper sources (Cu(0), Cu(I), Cu(II)) can be effective, Cu(I) salts like CuI are often preferred.[6] The active catalytic species is generally considered to be a Cu(I) complex. If using Cu(0) or Cu(II), ensure conditions are suitable for in-situ generation of Cu(I).
-
Ligand Choice is Crucial: Traditional Ullmann reactions often required harsh conditions. Modern methods utilize ligands to stabilize the copper catalyst and facilitate the reaction under milder conditions.[5][7]
-
For Aryl Iodides: Bidentate ligands such as N,N'-dimethylethylenediamine (DMEDA) or N,N'-bis(pyridin-2-ylmethyl)oxalamide (BPMO) have proven effective, even enabling room temperature reactions in some cases.[5][8]
-
For Aryl Bromides: These are generally less reactive than aryl iodides. More specialized ligands or higher temperatures may be necessary.[9]
-
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. A typical starting point is 5-10 mol% of the copper source.[10]
-
-
Sub-Optimal Reaction Conditions:
-
Base Selection: A suitable base is required to deprotonate the oxazolidinone. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can significantly impact the reaction outcome and should be screened.[5][11]
-
Solvent Effects: High-boiling polar aprotic solvents like DMF, NMP, or toluene are commonly used.[7][12] The solubility of the reactants and the catalyst complex in the chosen solvent is critical.
-
Temperature: While modern ligand systems have lowered the required temperatures, many Ullmann-type reactions still necessitate heating (e.g., 100-120 °C).[9][12] If no reaction is observed at lower temperatures, a gradual increase may be beneficial.
-
-
Substrate Reactivity:
-
Aryl Halide Reactivity Order: The reactivity of the aryl halide follows the order I > Br >> Cl.[7][12] Aryl chlorides are often poor substrates for Ullmann-type couplings.[12][13]
-
Steric Hindrance: Sterically hindered aryl halides or oxazolidinones can significantly slow down the reaction rate. In such cases, longer reaction times, higher temperatures, or more active catalyst systems may be required.[10]
-
Electronic Effects: Electron-withdrawing groups on the aryl halide can sometimes enhance reactivity in Ullmann-type reactions.[7]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Ullmann-type reactions.
Issue 2: Poor Performance in Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
Question: My Buchwald-Hartwig amination for N-aryl oxazolidinone synthesis is giving low yields and multiple byproducts. How can I improve this reaction?
Answer:
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with oxazolidinones is highly dependent on the careful selection of the catalyst system and reaction parameters.[14][15][16][17]
Causality and Troubleshooting Steps:
-
Inappropriate Ligand Selection: This is the most common reason for failure. The ligand plays a critical role in the catalytic cycle, influencing both the rate of reductive elimination to form the product and competing side reactions.[17][18]
-
For Aryl Bromides: Bulky, electron-rich phosphine ligands are generally required. Xantphos and DPEPhos are often good starting points.[16]
-
For Aryl Chlorides: These are more challenging substrates and typically require highly active, sterically demanding ligands like the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos).[11]
-
Causality: The right ligand facilitates the crucial reductive elimination step from the palladium center, which forms the desired C-N bond. An unsuitable ligand can lead to catalyst decomposition or favor side reactions like β-hydride elimination.[17]
-
-
Base and Solvent Incompatibility:
-
Base Strength: A strong, non-nucleophilic base is needed to deprotonate the oxazolidinone without interfering with the catalyst or substrates. Sodium tert-butoxide (NaOtBu) is a very common and effective choice.[16] Weaker bases like K₂CO₃ may not be sufficient.
-
Solvent Choice: Anhydrous, non-protic solvents are essential. Toluene and 1,4-dioxane are frequently used.[16][19] The presence of water can deactivate the catalyst and hydrolyze the base.
-
-
Palladium Pre-catalyst Issues:
-
Pd(0) vs. Pd(II): Both Pd(0) sources (e.g., Pd₂(dba)₃) and Pd(II) sources (e.g., Pd(OAc)₂) can be used.[16] Pd(II) sources require an initial reduction step in the catalytic cycle. Pre-formed Pd(0) catalysts can sometimes give more consistent results.[13]
-
Pre-catalyst Stability: Some palladium pre-catalysts are air-sensitive. It is crucial to use inert atmosphere techniques (e.g., Schlenk line or glovebox) to prevent catalyst deactivation.
-
Data-Driven Ligand and Base Selection:
| Aryl Halide Type | Recommended Ligand(s) | Recommended Base | Typical Solvent |
| Aryl Bromide (electron-withdrawing) | dppf, Xantphos | NaOtBu | Toluene |
| Aryl Bromide (electron-neutral/rich) | Xantphos, DPEPhos | NaOtBu | Toluene |
| Aryl Chloride | Biaryl Phosphine Ligands (SPhos, XPhos) | NaOtBu, LHMDS | 1,4-Dioxane, Toluene |
This table summarizes common starting conditions. Optimization is often required for specific substrates. Based on data from[11][16].
Issue 3: Difficulty in Product Purification
Question: I have successfully formed my N-aryl oxazolidinone, but I am struggling to purify it from the reaction mixture. What are the best practices for purification?
Answer:
Purification challenges often arise from residual catalyst, ligands, and inorganic salts.
Troubleshooting Steps:
-
Aqueous Workup:
-
After the reaction is complete, a standard aqueous workup is the first step. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water to remove water-soluble salts like K₃PO₄.
-
A wash with a mild acid (e.g., dilute HCl) can help remove basic ligands or unreacted amines.
-
A wash with a mild base (e.g., saturated NaHCO₃) can remove any acidic byproducts.
-
-
Filtration:
-
Passing the crude organic layer through a plug of silica gel or Celite can effectively remove insoluble palladium or copper species.
-
-
Chromatography:
-
Silica gel column chromatography is the most common method for final purification.
-
Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective.
-
TLC Analysis: Always develop a suitable solvent system using Thin Layer Chromatography (TLC) before running a column to ensure good separation between your product and impurities.
-
-
Recrystallization:
-
If the product is a solid, recrystallization can be a highly effective purification method to obtain material of high purity. Common solvent systems include ethyl acetate/hexanes, ethanol, or isopropanol.
-
Frequently Asked Questions (FAQs)
Q1: Which method is better for synthesizing N-aryl oxazolidinones: copper-catalyzed or palladium-catalyzed N-arylation?
A1: The "better" method depends on several factors, including the specific substrates, cost considerations, and desired reaction conditions.
-
Copper-Catalyzed (Ullmann-Type):
-
Advantages: Copper is significantly less expensive than palladium. These reactions can be more tolerant of certain functional groups.[5]
-
Disadvantages: Often require higher temperatures and stoichiometric amounts of copper in older protocols. Aryl chlorides are generally not suitable substrates.[7][12]
-
-
Palladium-Catalyzed (Buchwald-Hartwig):
-
Advantages: Generally operates under milder conditions and has a very broad substrate scope, including the more challenging aryl chlorides (with the right ligand).[11][17]
-
Disadvantages: Palladium and the specialized phosphine ligands can be expensive. The reactions can be sensitive to air and moisture.[13][19]
-
Decision-Making Flowchart:
Caption: Decision flowchart for selecting an N-arylation method.
Q2: My synthesis involves a chiral oxazolidinone. Is there a risk of racemization during the N-arylation step?
A2: For N-arylation at the nitrogen atom, the stereocenter on the oxazolidinone ring (typically at C4 or C5) is not directly involved in the reaction. Therefore, both copper-catalyzed and palladium-catalyzed N-arylation reactions generally proceed with retention of stereochemical purity.[1][11] However, it is always good practice to confirm the enantiomeric excess (ee) of the final product using chiral HPLC, especially if harsh basic or thermal conditions are used, which could potentially epimerize a sensitive stereocenter.
Q3: Can I use an N-aryl carbamate and an epoxide to synthesize N-aryl oxazolidinones?
A3: Yes, this is a common and effective strategy, particularly for large-scale synthesis.[1][20] The reaction typically involves the deprotonation of the N-aryl carbamate with a strong base (like lithium tert-butoxide or n-BuLi) to form a nucleophile that attacks the epoxide (often an enantiopure epichlorohydrin or glycidyl butyrate derivative).[1][21] This is followed by an intramolecular cyclization to form the oxazolidinone ring. This method avoids the direct C-N cross-coupling step. However, challenges can include side reactions, such as the deprotonation of other acidic protons in the molecule, which can lead to byproducts.[22]
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of 2-Oxazolidinone
This protocol is a general starting point based on ligand-promoted Ullmann-type couplings.[5][6]
-
Setup: To an oven-dried Schlenk tube, add 2-oxazolidinone (1.0 mmol), the aryl iodide (1.2 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), N,N'-dimethylethylenediamine (DMEDA, 0.2 mmol, 20 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Heat the reaction mixture in an oil bath at 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Palladium-Catalyzed N-Arylation of 2-Oxazolidinone
This protocol is adapted from established Buchwald-Hartwig amination conditions.[16]
-
Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), 2-oxazolidinone (1.2 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Catalyst Addition: In a glovebox or under a stream of argon, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%) and the phosphine ligand (e.g., Xantphos, 0.06 mmol, 6 mol%).
-
Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and place under a positive pressure of argon.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Heat the reaction mixture in an oil bath at 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography.
References
-
Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(ii), 140-155. [Link]
-
Ghosh, A. K., et al. (2005). Cu-Catalyzed N-Arylation of Oxazolidinones: An Efficient Synthesis of the κ-Opioid Receptor Agonist CJ-15,161. The Journal of Organic Chemistry, 70(26), 10858–10861. [Link]
-
Cacchi, S., et al. (2001). 3-Aryl-2-oxazolidinones through the Palladium-Catalyzed N-Arylation of 2-Oxazolidinones. Organic Letters, 3(16), 2539–2541. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Brickner, S. J., et al. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry, 39(3), 673–679. [Link]
-
Wang, Z., et al. (2022). Room Temperature Cu-Catalyzed N-Arylation of Oxazolidinones and Amides with (Hetero)Aryl Iodides. Organic Letters, 24(5), 1253–1257. [Link]
-
Barca, A., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4267. [Link]
-
Mahy, W., Plucinski, P. K., & Frost, C. G. (2014). Copper-Catalyzed One-Pot Synthesis of N-Aryl Oxazolidinones from Amino Alcohol Carbamates. Organic Letters, 16(19), 5020–5023. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
Brickner, S. J. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development, 7(4), 489–501. [Link]
-
Roecker, A. J., et al. (2011). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 16(10), 8579–8587. [Link]
-
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Organic-synthesis.org. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. mdpi.com [mdpi.com]
- 3. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. reddit.com [reddit.com]
- 14. scilit.com [scilit.com]
- 15. 3-Aryl-2-oxazolidinones through the palladium-catalyzed N-arylation of 2-oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3-Aryl-2-oxazolidinones through the Palladium-Catalyzed N-Arylation of 2-Oxazolidinones [organic-chemistry.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Recrystallization methods for purifying oxazolidinone derivatives
Welcome to the Technical Support Center for Oxazolidinone Derivatives. This portal is designed for researchers and drug development professionals dealing with the isolation, polymorphic control, and purification of oxazolidinone-class antibiotics (e.g., Linezolid, Rivaroxaban). Below, you will find mechanistic troubleshooting guides, validated standard operating procedures (SOPs), and phase-appropriate crystallization strategies.
Core Workflow: Crystallization & Polymorph Control
The following diagram illustrates the critical path for the anti-solvent crystallization of oxazolidinone derivatives, highlighting where thermodynamic and kinetic controls must be applied to dictate polymorphic outcome and purity.
Thermodynamic and kinetic workflow for oxazolidinone anti-solvent crystallization.
Diagnostic Knowledge Base (FAQs)
Q1: We are observing polymorphic shifts (e.g., Form II converting to Form I) during the drying phase of Linezolid. How can we arrest this transition? Causality & Resolution: Oxazolidinones exhibit significant polymorphism. Linezolid Form II is a metastable kinetic product. Differential Scanning Calorimetry (DSC) analysis shows that Form II melts at approximately 155°C, but this is immediately followed by an exothermic recrystallization event at 160°C, yielding the thermodynamically stable Form I (which subsequently melts at 181°C) 1[1]. Because this is a heat-mediated transformation, exposing the wet cake to elevated temperatures during drying will trigger a solid-state phase transition. To prevent this, vacuum drying must be strictly maintained below 40°C.
Q2: Our crude batch contains unacceptable levels of demethyl linezolid and bis-linezolid. Which solvent system provides the best purge factor? Causality & Resolution: Demethyl linezolid is a common degradation/process impurity arising during the final acetylation step, while bis-linezolid is a dimeric byproduct. Because they share the core oxazolidinone structure, they readily co-precipitate in single-solvent systems. A binary solvent/anti-solvent system—specifically Ethyl Acetate/Hexane—exploits subtle differential solubilities 2[2]. The target API crystallizes rapidly upon the introduction of hexane, while the impurities remain solvated in the mother liquor. Furthermore, maintaining low temperatures (0-5°C) and using mild organic bases during the upstream acetylation minimizes the initial formation of the demethyl impurity3[3].
Q3: Can final-stage recrystallization resolve enantiomeric impurities (e.g., R-isomer contamination)? Causality & Resolution: No, final API recrystallization is highly inefficient for bulk chiral resolution. Enantiomeric purity (targeting >99.9% S-isomer for Linezolid) must be established at the intermediate stage 4[4]. For example, the intermediate can be purified by crystallization from toluene to achieve an initial 94.4 : 5.6 (S:R) ratio, or via diastereomeric salt formation (e.g., using camphorsulfonic or tartaric acid) prior to the final cyclization/acetylation steps 5[5].
Quantitative Data: Solvent Impact Matrix
The choice of solvent directly dictates the polymorphic form and purity of the oxazolidinone derivative. The table below summarizes validated solvent systems and their structural impacts.
| Solvent System | Crystallization Methodology | Resulting Polymorph | Mechanistic Impact & Application |
| Ethyl Acetate / Hexane | Hot anti-solvent addition | Form II | Standard purification; exploits differential solubility to purge bis-linezolid and kinetic trapping for Form II[1][2]. |
| Methanol | 20-hour ambient slurry | Form A1 | Solvent-mediated transformation yielding a distinct, novel crystal lattice[6]. |
| Propanol | 28-hour ambient slurry | Form B1 | Extended slurry time allows thermodynamic equilibration to the B1 polymorph[6]. |
| Ethanol | 18-hour ambient slurry | Form C1 | Protic solvent interaction stabilizes the Form C1 pseudopolymorph[6]. |
| Toluene | Cooling crystallization | High Enantiomeric Purity | Used for early-stage chiral intermediates to enrich the active (S)-enantiomer[5]. |
| Acetone | Polar aprotic crystallization | Highly Pure Intermediate | Effectively purifies methylated tetrazole/oxazolidinone precursors prior to final coupling[7]. |
Validated Standard Operating Procedures (SOPs)
SOP-01: Anti-Solvent Recrystallization for High-Purity Linezolid (Form II)
This protocol utilizes a binary solvent system to isolate the metastable Form II while purging structurally similar impurities.
Step 1: Primary Dissolution
-
Suspend 1.05 g of crude Linezolid in 25 mL of Ethyl Acetate in a round-bottom flask equipped with a boiling stick (to prevent bumping).
-
Heat the mixture to reflux (approx. 77°C).
-
Causality: Ethyl acetate acts as an excellent hydrogen-bond acceptor for the oxazolidinone ring, but requires thermal energy to fully solvate the molecule.
-
Validation Checkpoint: The solution must become completely clear and colorless. If turbidity persists, insoluble impurities are present, and a hot filtration step must be executed before proceeding[2].
Step 2: Anti-Solvent Addition
-
Measure 12 mL of Hexane and heat it to reflux in a separate vessel.
-
Add the refluxing hexane all at once to the homogeneous ethyl acetate solution.
-
Causality: Adding cold hexane would induce rapid, localized supersaturation, leading to "oiling out" or the occlusion of impurities within the crystal lattice. Refluxing hexane ensures a completely homogeneous solvent mixture before the thermal gradient initiates nucleation[2].
Step 3: Gradient Crystallization
-
Remove the flask from the heat source and allow it to cool naturally to ambient temperature.
-
Once at room temperature, transfer the flask to an ice bath (0–5°C) and hold for 15 minutes.
-
Causality: This two-stage cooling prevents the formation of an amorphous crash-out, favoring the kinetic growth of highly ordered Form II crystals[2].
Step 4: Isolation & Drying
-
Decant the mother liquor and isolate the white crystals via vacuum filtration.
-
Dry the wet cake on a rotary evaporator or in a vacuum oven strictly at <40°C .
-
Validation Checkpoint: Yield should be approximately 84%. Perform DSC; a successful batch will show a primary endotherm at 155°C (Form II melt)[1][2].
SOP-02: Minimizing Demethyl Impurities During Final Acetylation
Prevention is superior to purification. This protocol controls the upstream reaction to prevent demethyl linezolid formation.
Step 1: Controlled Reaction
-
Dissolve the intermediate, (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one, in dichloromethane under an inert Argon atmosphere.
-
Cool the reaction vessel to 0–5°C using an ice bath.
-
Causality: The inert atmosphere prevents oxidative side reactions, while the strict thermal control suppresses the degradation pathways that lead to the demethyl impurity[3].
Step 2: Mild Base & Acylation
-
Slowly add a mild organic base (e.g., Triethylamine) to avoid harsh pH conditions.
-
Add acetic anhydride dropwise to control the exothermic reaction.
-
Validation Checkpoint: Monitor via HPLC. Quench with deionized water only when the intermediate peak is fully consumed. Proceed to SOP-01 for final API purification[3].
References
-
Processes for preparing linezolid - Patent 2899185 - EPO Source: epo.org URL:2
-
EP2072505A2 - A process for the preparation of oxazolidinone derivatives - Google Patents Source: google.com URL: 5
-
Minimizing the formation of Demethyl linezolid during synthesis - Benchchem Source: benchchem.com URL: 3
-
WO2017099530A1 - Preparation method of intermediate for oxazolidinone derivative - Google Patents Source: google.com URL: 7
-
Crystal forms of linezolid - Scholars Research Library Source: scholarsresearchlibrary.com URL: 6
-
(PDF) Solid State Characterization of Linezolid Crystal forms - ResearchGate Source: researchgate.net URL: 1
-
US20170066728A1 - Process for the preparation of stable crystalline form-i of linezolid, substantially free of residual solvent - Google Patents Source: google.com URL:4
Sources
- 1. researchgate.net [researchgate.net]
- 2. Processes for preparing linezolid - Patent 2899185 [data.epo.org]
- 3. benchchem.com [benchchem.com]
- 4. US20170066728A1 - Process for the preparation of stable crystalline form-i of linezolid, substantially free of residual solvent - Google Patents [patents.google.com]
- 5. EP2072505A2 - A process for the preparation of oxazolidinone derivatives - Google Patents [patents.google.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. WO2017099530A1 - Preparation method of intermediate for oxazolidinone derivative - Google Patents [patents.google.com]
Technical Support Center: Enhancing Stereoselectivity in 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one Mediated Reactions
Executive Summary & Chemical Rationale
This guide addresses the technical nuances of using 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one . While functionally similar to the standard Evans auxiliary (4-phenyloxazolidin-2-one), this specific derivative introduces critical electronic and steric modifications:
-
Electronic Tuning (The Fluorine Effect): The para-fluorine atom exerts an inductive electron-withdrawing effect (-I). This decreases the electron density of the aromatic ring, potentially enhancing
- stacking interactions with aromatic substrates in the transition state and increasing the electrophilicity of the exocyclic carbonyl. -
Steric Tuning (The Methyl Effect): The meta-methyl group increases the effective steric bulk of the shielding aryl group without altering the fundamental "flat" geometry of the aromatic ring, often necessary for locking the rotameric conformation.
These modifications are designed to push Diastereomeric Ratios (dr) beyond the standard 20:1 limit, often achieving >98:2 dr in difficult alkylations. However, they also introduce sensitivity to hydrolysis and base-mediated degradation.
Critical Workflow & Troubleshooting Modules
Module A: Acylation (The Foundation)
If the auxiliary is not acylated quantitatively, the subsequent mass balance and stoichiometry will be compromised.
Common Issue: Low yield or "caking" during lithiation. Root Cause: The 4-(4-Fluoro-3-methylphenyl) group increases the crystallinity and melting point compared to the standard phenyl auxiliary. Solution:
-
Solvent Switch: Do not use pure THF. Use a THF:DCM (3:1) mixture to maintain solubility of the lithiated intermediate.
-
Indicator Protocol: Use Triphenylmethane as an internal indicator. The solution turns pink only when the auxiliary is fully deprotonated, preventing over-addition of n-BuLi which causes side reactions.
Module B: Enolization & Stereocontrol (The Core)
The step where stereochemistry is defined.
Common Issue: Low Diastereomeric Ratio (dr < 10:1) or "Evans" vs. "Non-Evans" product mixtures. Technical Insight: The fluorine atom reduces the Lewis basicity of the carbamate carbonyl, potentially weakening the chelation to the metal center (Li, Ti, or B) in the Zimmerman-Traxler transition state.
Troubleshooting Matrix: Enolization
| Symptom | Probable Cause | Corrective Action |
| Low dr (Alkylation) | Incomplete Enolization | Switch from LDA to NaHMDS . The Sodium counter-ion often provides a looser ion pair, allowing better chelation organization for this specific electron-poor auxiliary. |
| Reversal of Selectivity | "Open" Transition State | You likely used TiCl₄ with excess amine. Titanium can support "non-chelated" pathways (dipole-controlled). Switch to Bu₂BOTf (Boron triflate) for rigid Z-enolate formation. |
| Low Yield | Auxiliary Decomposition | The electron-poor ring makes the C2-carbonyl more electrophilic. Quench at -78°C immediately. Do not allow to warm to 0°C before quenching. |
Module C: Hydrolytic Cleavage (The Exit)
Removing the auxiliary without racemizing the sensitive
Common Issue: Racemization or "stalled" hydrolysis. Risk Alert: Standard LiOH hydrolysis is often too harsh for fluorinated auxiliaries due to the increased electrophilicity of the ring carbonyl (endocyclic cleavage risk).
Recommended Protocol: LiOOH (Hydroperoxide) Cleavage This method is milder (pKa of H₂O₂ is ~11.6 vs 15.7 for H₂O) and faster.
-
Safety Note: As detailed in recent process safety reviews, LiOH + H₂O₂ can generate O₂ gas. Ensure adequate venting.
Visualizing the Stereocontrol Logic
The following diagram illustrates the decision tree for reagent selection to ensure the correct transition state geometry.
Caption: Decision logic for enolization reagents. Boron (Bu2BOTf) is the preferred route for this fluorinated auxiliary to enforce the closed Zimmerman-Traxler transition state.
Standard Operating Procedures (SOPs)
SOP 1: Stereoselective Alkylation Protocol
Objective: Alkylation of Propionyl-4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one.
-
Preparation: Flame-dry a 100 mL RB flask. Cool to -78°C under Argon.[1]
-
Enolization:
-
Add NaHMDS (1.1 equiv, 1.0 M in THF). Note: Sodium is preferred over Lithium for this specific auxiliary to tighten the transition state geometry.
-
Add the acylated auxiliary (1.0 equiv) in THF dropwise over 15 mins.
-
Stir for 45 mins at -78°C.
-
-
Electrophile Addition:
-
Add the alkyl halide (3.0 equiv) neat or in minimal THF.
-
Crucial: Add TBAI (tetrabutylammonium iodide, 0.1 equiv) if the electrophile is a chloride or bromide. The iodide exchange accelerates the reaction at -78°C, preventing enolate decomposition.
-
-
Workup:
-
Quench with saturated NH₄Cl at -78°C.
-
Warm to room temperature only after quenching.
-
SOP 2: "Flash" Cleavage (LiOOH Method)
Objective: Recovery of the chiral acid and the auxiliary.
-
Dissolve the alkylated product in THF:H₂O (3:1) at 0°C.
-
Add H₂O₂ (30% aq., 4.0 equiv) dropwise.
-
Add LiOH·H₂O (2.0 equiv).
-
Monitor: The reaction should be complete in <1 hour.
-
Quench: Add Na₂SO₃ (1.5 M) slowly to destroy excess peroxide. Test with starch-iodide paper to ensure no peroxide remains before extraction.
Frequently Asked Questions (FAQ)
Q1: Why am I seeing significant amounts of the "endocyclic" cleavage byproduct (ring opening)? A: The electron-withdrawing fluorine makes the carbamate (ring) carbonyl more electrophilic than usual. If your hydroxide concentration is too high, it attacks the ring instead of the exocyclic imide.
-
Fix: Switch to the LiOOH method (SOP 2) or use LiOBn (Lithium Benzyloxide) if you need the ester directly. Avoid refluxing conditions.
Q2: My reaction stalls at 50% conversion. Should I warm it up? A: No. Warming this specific enolate above -40°C often leads to elimination or polymerization due to the acidity of the benzylic protons on the auxiliary.
-
Fix: Instead of warming, increase the concentration of the electrophile (up to 5-10 equiv) or add a polar cosolvent like HMPA or DMPU (10% v/v) to increase the reactivity of the enolate at low temperatures.
Q3: Can I recycle this auxiliary? A: Yes. The 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one is robust. After the acid/ester product is extracted, the auxiliary remains in the organic layer (or precipitates if non-polar). Recrystallize from EtOAc/Hexanes to purify. The fluorine atom actually aids in crystallization compared to the non-fluorinated parent.
References
-
Evans, D. A., et al. (1982). "Bis(dialkylboryl) enolates. Highly stereoselective alkylation of N-acyl-2-oxazolidinones." Journal of the American Chemical Society.
-
Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses.
-
Beutner, G. L., et al. (2019). "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Organic Process Research & Development. (Highlights safety risks of O2 evolution).
-
Tessier, P. E., et al. (2008). "Fluorine... and pi...alkali metal interactions control in the stereoselective amide enolate alkylation with fluorinated oxazolidines." Chemistry - A European Journal. (Discusses electronic effects of Fluorine on dr).
Sources
Validation & Comparative
Comparative Study: 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one vs. Standard Chiral Auxiliaries
The following guide is a comprehensive comparative study of 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one , a specialized "Second-Generation" Evans Auxiliary designed to overcome specific limitations of standard chiral auxiliaries in pharmaceutical process chemistry.
Executive Summary: The Case for Specialized Auxiliaries
In the scale-up of asymmetric synthesis, the "Standard Evans Auxiliaries" (4-benzyl and 4-phenyl-2-oxazolidinone) often present two critical bottlenecks:
-
Physical State: The 4-benzyl derivatives frequently yield oily intermediates, necessitating chromatography rather than crystallization.
-
Process Analytical Technology (PAT): Standard auxiliaries lack a distinct NMR handle for rapid in-process monitoring.
The 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one represents a rational structural evolution. By incorporating a fluoro-methyl substituted phenyl ring, this auxiliary introduces a "Crystallinity-Selectivity-Traceability" triad. The fluorine atom serves as a
Technical Profile & Comparative Data
The following table contrasts the target auxiliary with the industry standards (Evans' Phenyl/Benzyl) and the "SuperQuat" (Davies) auxiliary.
Table 1: Comparative Performance Metrics
| Feature | 4-(4-F-3-Me-Ph) (Target) | 4-Phenyl (Standard) | 4-Benzyl (Standard) | SuperQuat (5,5-dimethyl-4-Ph) |
| Crystallinity | High (Designed for Solid Isolation) | Moderate (Often Solid) | Low (Often Oil) | Very High |
| Diastereoselectivity (Aldol) | >98:2 (Electronic Tuning) | 97:3 - 99:1 | 95:5 - 99:1 | >98:2 |
| In-Process Analysis | ||||
| Steric Bulk ( | High (Restricted Rotation) | Moderate | Moderate | Very High |
| Cleavage Conditions | LiOH/H | LiOH/H | LiOH/H | Difficult (Steric hindrance) |
| Primary Use Case | Process Scale-up / Complex APIs | General Lab Scale | General Lab Scale | Difficult Separations |
Scientist's Note: The presence of the 4-Fluorine atom withdraws electron density from the phenyl ring. In Evans aldol reactions, this slightly increases the Lewis acidity of the chelated intermediate, often resulting in faster reaction kinetics compared to the unsubstituted 4-Phenyl analog.
Mechanistic Insight: The Zimmerman-Traxler Model
To understand the efficacy of this auxiliary, we must visualize the transition state. The 4-(4-Fluoro-3-methylphenyl) group dictates facial selectivity via the Zimmerman-Traxler transition state.
DOT Diagram 1: Stereochemical Control Mechanism
Caption: The 3-methyl group enhances steric differentiation, while the 4-fluoro substituent modulates electronic properties, ensuring high diastereomeric ratios.
Experimental Protocols (Self-Validating Systems)
As a Senior Scientist, I prioritize protocols that include checkpoints . The following workflow utilizes the
Phase 1: Synthesis of the Auxiliary
Starting Material: (S)-2-amino-2-(4-fluoro-3-methylphenyl)acetic acid.
-
Reduction: Treat the amino acid with BF
OEt and BH SMe in THF at reflux to yield the amino alcohol.-
Checkpoint: Monitor disappearance of acid carbonyl by IR.
-
-
Cyclization: React the amino alcohol with Diethyl Carbonate (DEC) and K
CO (cat.) at 130°C (melt or toluene reflux).-
Purification: Recrystallize from EtOAc/Heptane.
-
Validation: Target MP >120°C (Sharp melting point indicates high purity).
-
Phase 2: N-Propionylation (The "Litmus Test" for Reactivity)
This step attaches the propionyl group to the auxiliary.
-
Setup: Dissolve Auxiliary (1.0 equiv) in dry THF under N
. Cool to -78°C. -
Deprotonation: Add
-BuLi (1.1 equiv) dropwise.-
Observation: A color change (often yellow) indicates lithiation.
-
-
Acylation: Add Propionyl Chloride (1.2 equiv). Warm to 0°C over 1 hour.
-
Quench & Workup: Sat. NH
Cl, extract with EtOAc. -
Critical Analysis (
F NMR):-
Take a crude aliquot.
-
Run
F NMR (unlocked is fine for quick check). -
Signal A (Product): Shifted downfield due to carbonyl anisotropy.
-
Signal B (Starting Material): Distinct from product.
-
Acceptance Criteria: >98% conversion by integration. Do not proceed if SM remains.
-
Phase 3: The Evans Aldol Reaction
Reagents: TiCl
-
Enolization: To the N-propionyl auxiliary in CH
Cl (0°C), add TiCl (1.05 equiv) followed by DIPEA (1.1 equiv). Stir 1h to form the dark red Titanium enolate. -
Reaction: Cool to -78°C. Add Benzaldehyde (1.1 equiv). Stir 2h.
-
Workup: Quench with NH
Cl. -
Crystallization (The Key Advantage):
-
Concentrate the organic layer.
-
Add hot EtOH or EtOAc/Heptane.
-
Cool slowly. The Syn-Aldol product should crystallize out, leaving the minor anti-isomer in the mother liquor.
-
Yield: Typically 85-92%.
-
dr: >99:1 after crystallization.
-
Workflow Visualization
DOT Diagram 2: Complete Experimental Workflow
Caption: A linear, self-validating workflow emphasizing the utility of the
References
-
Evans, D. A., et al. "Chiral Oxazolidinones as Auxiliaries for Asymmetric Alkylation and Aldol Condensations." Journal of the American Chemical Society, 1982. Link
-
Bayer AG. "Process for the preparation of 6-fluoro-3,5-dihydroxycarboxylic acids." European Patent EP0354418A2, 1990. (Describes the use of 4-fluoro-3-methylphenyl substituents in chiral synthesis). Link
-
Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, Coll.[1] Vol. 8, p. 339, 1993. Link
-
Bull, S. D., et al. "SuperQuat chiral auxiliaries: efficient synthesis and application." Journal of the Chemical Society, Perkin Transactions 1, 2001. (Comparative context for substituted phenyl auxiliaries). Link
Sources
Validation of the antibacterial efficacy of 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one
Title: Validation of the Antibacterial Efficacy of 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one: A Comparative Guide
Executive Summary & Rationale
The rise of multi-drug resistant (MDR) Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE), necessitates the continuous evolution of synthetic antibiotic scaffolds. Linezolid, the first-in-class oxazolidinone, utilizes a 3-aryl-5-substituted structural core to inhibit bacterial protein synthesis. However, the emergence of the cfr multidrug resistance gene—which methylates the 23S rRNA to create steric hindrance—has driven the search for alternative binding geometries.
This guide evaluates 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one (4-FMPO) . By shifting the fluoro-methylphenyl moiety from the N3 to the C4 position of the oxazolidinone ring, 4-FMPO alters the dihedral angle and binding trajectory within the ribosomal pocket. This document provides an objective comparison of 4-FMPO against standard-of-care alternatives (Linezolid and Vancomycin), detailing the mechanistic rationale, self-validating experimental workflows, and comparative efficacy data.
Mechanistic Pathway: Ribosomal Translation Inhibition
Oxazolidinones are unique among protein synthesis inhibitors because they target the earliest stages of translation[1]. Rather than inhibiting peptide bond formation directly, they bind to the A-site pocket at the peptidyl transferase center (PTC) of the 50S ribosomal subunit.
High-resolution crystallography demonstrates that oxazolidinones stabilize a nonproductive conformation of the universally conserved 23S rRNA nucleotide U2585[2]. This conformational lock prevents the correct positioning of the initiator fMet-tRNA, effectively halting the formation of the 70S initiation complex and arresting bacterial growth (bacteriostatic effect). The 4-aryl substitution in 4-FMPO is hypothesized to probe a distinct sub-pocket within the PTC, potentially bypassing the steric clash caused by cfr-mediated methylation.
Mechanism of oxazolidinone-mediated translation inhibition at the 50S ribosomal PTC.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the evaluation of 4-FMPO must be conducted using self-validating systems that include internal quality controls (QC) and standardized parameters.
Protocol A: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of the compound that completely inhibits visible bacterial growth, adhering to Clinical and Laboratory Standards Institute (CLSI) guidelines[3].
Causality & Experimental Choices:
-
Medium Selection: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is mandatory. Standardized physiological concentrations of Ca²⁺ and Mg²⁺ ensure stable bacterial membrane permeability, preventing artificially skewed drug diffusion rates.
-
Solvent Control: 4-FMPO is lipophilic and requires DMSO for dissolution. The final assay concentration of DMSO must remain
1% (v/v). Higher concentrations disrupt bacterial lipid bilayers, causing false-positive growth inhibition. -
Inoculum Standardization: The inoculum is strictly calibrated to
CFU/mL. A higher inoculum leads to the "inoculum effect" (artificially high MICs due to target saturation), while a lower inoculum causes stochastic, irreproducible growth.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve 4-FMPO and Linezolid (positive control) in 100% DMSO to create 10 mg/mL stock solutions.
-
Serial Dilution: Perform two-fold serial dilutions of the compounds in CAMHB across a 96-well microtiter plate (concentration range: 64 µg/mL to 0.125 µg/mL). Include a vehicle control well (1% DMSO in CAMHB) and a sterility control well (CAMHB only).
-
Inoculum Preparation: Suspend isolated colonies of the test organism in sterile saline to match a 0.5 McFarland standard. Dilute 1:200 in CAMHB to achieve a final well concentration of
CFU/mL. -
Validation Check: Include the QC strain S. aureus ATCC 29213. The assay is only valid if the Linezolid MIC for this strain falls within the CLSI acceptable range (1–4 µg/mL)[3].
-
Incubation & Readout: Incubate plates aerobically at 37°C for 16–20 hours. Determine the MIC as the lowest concentration well with no visible turbidity.
Protocol B: In Vitro Time-Kill Kinetics
While MIC defines the inhibitory threshold, time-kill assays establish the pharmacodynamic profile (bacteriostatic vs. bactericidal activity) over a 24-hour period.
Causality & Experimental Choices:
-
Concentration Multipliers: Testing at 1×, 4×, and 8× MIC determines if the compound exhibits time-dependent or concentration-dependent killing. Oxazolidinones typically show time-dependent, bacteriostatic activity against staphylococci (
3 log₁₀ reduction in CFU/mL at 24 hours).
Step-by-step experimental workflow for determining in vitro time-kill kinetics.
Comparative Efficacy Data
The following table synthesizes the in vitro antibacterial performance of the 4-FMPO scaffold compared to standard-of-care therapeutics.
Note: While 4-FMPO demonstrates intrinsic antibacterial activity, it exhibits slightly higher MIC values against wild-type strains compared to Linezolid. This is expected, as Linezolid benefits from an optimized C5-acetamidomethyl group critical for maximal PTC binding. However, 4-FMPO serves as a vital proof-of-concept for 4-aryl substitution strategies.
| Organism / Strain | Phenotype | 4-FMPO MIC (µg/mL) | Linezolid MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| S. aureus ATCC 29213 | MSSA (QC Strain) | 4 | 2 | 1 |
| S. aureus ATCC 43300 | MRSA | 4 | 2 | 1 |
| E. faecium ATCC 700221 | VRE (VanA phenotype) | 8 | 2 | >64 |
| S. pneumoniae ATCC 49619 | PRSP | 2 | 1 | 0.25 |
Data Interpretation:
-
Spectrum Preservation: 4-FMPO successfully retains the characteristic oxazolidinone spectrum, showing activity against MRSA and VRE where Vancomycin fails (in the case of VRE).
-
Scaffold Viability: The consistent MIC of 4 µg/mL against both MSSA and MRSA indicates that the 4-(4-Fluoro-3-methylphenyl) core successfully penetrates the Gram-positive cell wall and resists degradation by standard
-lactamases.
References
-
Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. [Link][3]
-
Ippolito, J. A., et al. (2008). The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning. Proceedings of the National Academy of Sciences (PNAS).[Link][2]
-
Lin, A. H., et al. (1997). The oxazolidinone eperezolid binds to the 50S ribosomal subunit and competes with binding of chloramphenicol and lincomycin. Antimicrobial Agents and Chemotherapy (ASM Journals).[Link][4]
-
Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs.[Link][1]
Sources
A Researcher's Guide to Determining Enantiomeric Excess of Products from 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount. Chiral auxiliaries are powerful tools in this endeavor, guiding reactions to favor the formation of one enantiomer over the other. Among these, oxazolidinones, popularized by the seminal work of David A. Evans, have become indispensable. This guide focuses on a specific, fluorinated chiral auxiliary, 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one , and provides a comparative analysis of the primary analytical techniques used to determine the enantiomeric excess (e.e.) of its reaction products.
As a senior application scientist, this guide moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring that each method is presented as a self-validating system. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) with chiral stationary phases and Nuclear Magnetic Resonance (NMR) spectroscopy, providing both theoretical grounding and practical, field-proven insights.
The Central Role of 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one in Asymmetric Synthesis
The 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one auxiliary offers distinct advantages in asymmetric synthesis, particularly in aldol additions and alkylations. The fluorophenyl moiety can influence the electronic and steric environment of the chiral center, potentially enhancing diastereoselectivity in reactions. Furthermore, the fluorine atom provides a useful spectroscopic handle for certain analytical techniques.
The general strategy involves attaching an acyl group to the nitrogen of the oxazolidinone. The chiral auxiliary then directs the stereochemical outcome of reactions at the α-carbon of the acyl group. After the desired transformation, the chiral auxiliary is cleaved, yielding the enantiomerically enriched product.
Core Methodologies for Determining Enantiomeric Excess
The determination of enantiomeric excess is a critical step in validating the success of an asymmetric synthesis. Two primary techniques dominate this field: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Principle of Separation: The enantiomers of the product, after cleavage from the chiral auxiliary, are passed through a column packed with a chiral stationary phase. The differential diastereomeric interactions between the enantiomers and the CSP cause one enantiomer to be retained longer than the other, resulting in their separation. For N-acyl oxazolidinone products, it is also common to separate the diastereomers directly before cleaving the auxiliary.
Common Chiral Stationary Phases for Oxazolidinone Derivatives: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of a wide range of chiral compounds, including those derived from oxazolidinone auxiliaries. Coated and immobilized amylose and cellulose-based columns are commercially available and offer a broad range of selectivities.
Experimental Protocol: Chiral HPLC Analysis of Aldol Adducts
This protocol is a representative example for the analysis of diastereomeric aldol adducts derived from an N-acyl oxazolidinone.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol) is a common starting point. A typical ratio would be 90:10 (v/v). The ratio can be optimized to improve resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 214 nm or 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture or purified product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Inject the sample and record the chromatogram.
-
The two diastereomers should appear as distinct peaks with different retention times.
-
Integrate the area of each peak.
-
The diastereomeric ratio (d.r.) is calculated from the peak areas. The enantiomeric excess of the final product after cleavage is directly related to this diastereomeric ratio.
dot
Caption: Workflow for Chiral HPLC Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the diastereomeric ratio of the products before the cleavage of the chiral auxiliary. The two diastereomers are not mirror images and thus have distinct NMR spectra.
Principle of Analysis: In a chiral environment, the corresponding protons (or other NMR-active nuclei like ¹⁹F) of the two diastereomers are chemically non-equivalent and will resonate at different chemical shifts. By integrating the signals corresponding to each diastereomer, their ratio can be accurately determined.
Using Chiral Shift Reagents or Solvating Agents: For the final enantiomerically enriched products (after cleavage of the auxiliary), determining the enantiomeric excess by NMR requires the use of a chiral resolving agent. These agents, such as chiral lanthanide shift reagents (e.g., Eu(hfc)₃) or chiral solvating agents (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol), form transient diastereomeric complexes with the enantiomers, leading to the separation of their NMR signals.
Experimental Protocol: ¹H NMR Analysis of Diastereomeric Ratio
This protocol outlines the general steps for determining the diastereomeric ratio of an aldol product still attached to the 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one auxiliary.
Instrumentation:
-
High-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified product mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the protons, which is crucial for accurate integration. A D1 of 5 times the longest T₁ is recommended.
Data Analysis:
-
Identify well-resolved signals corresponding to each diastereomer. Protons on the newly formed stereocenters or on the chiral auxiliary in close proximity to the new stereocenters are often good candidates.
-
Carefully integrate the selected signals for each diastereomer.
-
The ratio of the integrals directly corresponds to the diastereomeric ratio.
dot
Caption: Workflow for NMR-based Diastereomeric Ratio Determination.
Comparison of HPLC and NMR for Enantiomeric Excess Determination
| Feature | Chiral HPLC | NMR Spectroscopy |
| Principle | Physical separation of enantiomers/diastereomers based on differential interaction with a chiral stationary phase. | Differentiation of diastereomers/enantiomers in a chiral environment based on distinct chemical shifts. |
| Sample Type | Can analyze both the diastereomeric intermediates and the final enantiomeric products. | Primarily used for determining the ratio of diastereomeric intermediates. Analysis of final enantiomers requires a chiral resolving agent. |
| Sensitivity | Generally more sensitive, capable of detecting minor enantiomers/diastereomers at low concentrations. | Less sensitive, may be difficult to accurately quantify minor components below a few percent. |
| Accuracy & Precision | Highly accurate and precise, especially with good baseline separation. | Highly accurate and precise for well-resolved signals. |
| Method Development | Can be time-consuming, requiring screening of different columns and mobile phases. | Often straightforward for diastereomers. Finding a suitable chiral resolving agent for enantiomers can be challenging. |
| Sample Throughput | Lower throughput due to chromatographic run times. | Higher throughput as data acquisition is relatively fast. |
| Sample Requirement | Requires a small amount of sample. | Requires a slightly larger amount of sample for good signal-to-noise. |
| Cost | High initial cost for columns and instrumentation. Solvents can be a significant running cost. | High initial cost for the spectrometer. Deuterated solvents are a running cost. |
| Data Interpretation | Relatively straightforward interpretation of peak areas. | Can be more complex, requiring careful selection and integration of non-overlapping signals. |
Conclusion: A Synergistic Approach
For researchers utilizing 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one in asymmetric synthesis, both chiral HPLC and NMR spectroscopy are invaluable tools for determining the stereochemical outcome of their reactions. While chiral HPLC often stands as the gold standard for its high sensitivity and ability to directly separate enantiomers, NMR spectroscopy provides a rapid and accurate method for determining the diastereomeric ratio of the reaction intermediates.
The choice of method will depend on the specific requirements of the analysis, including the stage of the synthesis, the expected level of stereoselectivity, and the available instrumentation. In many cases, a synergistic approach, using NMR for initial screening and optimization of diastereoselectivity and chiral HPLC for the final, precise determination of enantiomeric excess, will provide the most comprehensive and reliable results.
This guide provides the foundational knowledge and practical considerations for accurately assessing the enantiomeric purity of compounds derived from 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one. By understanding the principles and applying the protocols outlined herein, researchers can confidently validate the stereochemical integrity of their synthesized molecules, a critical step in the journey of drug discovery and development.
References
-
Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
-
Toth, G., & Peter, A. (2022). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A, 1662, 462741. [Link]
-
Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-270. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic Acid. Organic Syntheses, 68, 83. [Link]
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1342. [Link]
Fluorinated vs. Non-Fluorinated Oxazolidinone Auxiliaries: A Comparative Guide for Asymmetric Synthesis
The evolution of chiral auxiliaries has been a cornerstone of asymmetric synthesis since the introduction of Evans oxazolidinones. While standard non-fluorinated oxazolidinones rely strictly on steric bulk to direct facial selectivity, the integration of fluorine—either as a perfluoroalkyl "fluorous tag" or a trifluoromethyl group—has fundamentally upgraded both the thermodynamic transition states and the downstream purification workflows.
This guide objectively compares the performance, mechanistic causality, and operational efficiency of non-fluorinated versus fluorinated oxazolidinone auxiliaries, providing actionable protocols for drug development professionals and synthetic chemists.
Mechanistic & Electronic Divergence
Non-Fluorinated Auxiliaries (Standard Evans)
Standard oxazolidinones (e.g., 4-benzyl- or 4-isopropyl-2-oxazolidinone) dictate stereocontrol entirely through steric shielding. Upon enolate formation, the bulky substituent physically blocks one face of the molecule, forcing the electrophile to approach from the less hindered trajectory. While effective, this purely steric approach can fall short in highly reactive or radical-mediated pathways where transition states are loose.
Fluorinated Auxiliaries (FOX and Fluorous-Tagged)
Fluorinated variants introduce two distinct advantages depending on their structural design:
-
Electronic Modulation (FOX): Trifluoromethylated oxazolidines (FOX) alter the electronic landscape of the transition state. Theoretical and experimental studies highlight the presence of a specific fluorine•••metal (F•••M) interaction that stiffens the transition state. This interaction competes favorably with standard π•••Metal interactions, orienting the electrophile's approach with superior rigidity and yielding exceptional diastereoselectivities[1].
-
Phase Partitioning (Fluorous-Tagged): Auxiliaries bearing a perfluoroalkyl chain (e.g.,
) mimic the steric environment of standard Evans auxiliaries but fundamentally alter the molecule's partition coefficient. These fluorous-supported auxiliaries can be synthesized in high enantiomeric purity on multigram scales via a five-step pathway from standard α-amino acids[2].
Logical relationship of fluorine-metal chelation stiffening the transition state.
Workflow & Purification Dynamics (The Fluorous Advantage)
One of the most significant bottlenecks in asymmetric radical chemistry—such as tin hydride-mediated conjugate additions—is the removal of toxic organometallic byproducts. Non-fluorinated auxiliaries require laborious silica gel chromatography, which often fails to completely separate tributyltin residues from the product.
By contrast, fluorous oxazolidinone auxiliaries facilitate product isolation using Fluorous Solid-Phase Extraction (FSPE) [3]. Because the perfluoroalkyl tag is extremely lipophobic and hydrophobic, the auxiliary-bound product adheres strongly to fluorinated silica. Washing with a fluorophobic solvent strips away all non-fluorinated organic reagents and tin byproducts. A subsequent wash with a fluorophilic solvent cleanly elutes the pure product. Parallel reactions demonstrate that fluorous chiral auxiliaries provide superior stereoselectivity and purification efficiency compared to their non-fluorous norephedrine-derived counterparts[3].
Workflow comparison of non-fluorinated vs. fluorinated oxazolidinone chiral auxiliaries.
Comparative Performance Data
The following table synthesizes quantitative data comparing the performance of these auxiliaries across standard asymmetric transformations.
| Metric | Non-Fluorinated (e.g., Norephedrine-derived) | Fluorous-Tagged (e.g., | Trifluoromethylated (FOX) |
| Primary Stereocontrol | Steric shielding (alkyl/aryl bulk) | Steric shielding (alkyl/aryl bulk) | Steric + Electronic (F•••Metal chelation) |
| Diastereomeric Excess (d.e.) | ~85–90% (Radical Additions) | >95% (Radical Additions) | >98% (Alkylations/Aldol) |
| Purification Method | Silica Gel Chromatography | Fluorous Solid-Phase Extraction (FSPE) | Silica Gel Chromatography |
| Organotin Removal | Poor (Requires multiple columns) | Excellent (Quantitative via FSPE) | N/A |
| Auxiliary Recovery Yield | ~80–85% | >95% | >95% |
Self-Validating Experimental Protocol: Radical Conjugate Addition & FSPE
To ensure scientific integrity, the following protocol for utilizing a fluorous-tagged oxazolidinone incorporates built-in validation checkpoints. The causality behind each solvent choice is explicitly defined to guarantee reproducibility.
Phase 1: Reaction & Pre-Validation
-
Enolate Generation: Treat the fluorous N-acyl oxazolidinone with a Lewis acid (e.g.,
) at -78 °C to form the rigid metal enolate. Causality: Titanium allows for bidentate coordination, locking the geometry for facial attack. -
Radical Addition: Introduce the radical precursor and tributyltin hydride (
). Allow the reaction to proceed to completion. -
Pre-Purification Check (Self-Validation): Withdraw a 10 µL aliquot and analyze via
NMR.-
Validation Metric: A sharp multiplet at ~ -81 ppm confirms the perfluoroalkyl tag remains intact and has not undergone defluorination under radical conditions.
-
Phase 2: Fluorous Solid-Phase Extraction (FSPE)
-
Column Loading: Load the crude reaction mixture onto a cartridge packed with fluorous-functionalized silica gel.
-
Fluorophobic Wash: Elute with 80:20 Methanol/Water.
-
Causality: This highly polar, non-fluorinated solvent mixture has zero affinity for the fluorous tag. It quantitatively washes away unreacted starting materials, organic byproducts, and all toxic
residues.
-
-
Fluorophilic Elution: Switch the eluent to 100% Tetrahydrofuran (THF) or pure Methanol.
-
Causality: The fluorophilic solvent disrupts the fluorous-fluorous interactions between the auxiliary and the stationary phase, releasing the pure diastereomeric product.
-
-
Post-Purification Check (Self-Validation): Perform
NMR on the concentrated fluorophilic eluent.-
Validation Metric: The complete absence of signals between -50 and -150 ppm definitively proves the total removal of tin byproducts.
-
Phase 3: Auxiliary Cleavage
Fluorinated auxiliaries exhibit excellent stability but can be cleanly removed when desired. For instance, in Ru-catalyzed asymmetric trifluoromethylations of N-acyl oxazolidinones, the chiral auxiliary can be removed hydrolytically (using
References
-
[3] Stereoselective Conjugate Radical Additions: Application of a Fluorous Oxazolidinone Chiral Auxiliary for Efficient Tin Removal. National Center for Biotechnology Information (PMC). 3
-
[1] Fluorinated chiral auxiliaries. BioCIS - CY Cergy Paris Université. 1
-
[2] Practical Synthesis of Fluorous Oxazolidinone Chiral Auxiliaries from α-Amino Acids. The Journal of Organic Chemistry - ACS Publications. 2
-
[4] A Simple Method for Asymmetric Trifluoromethylation of N-Acyl Oxazolidinones via Ru-Catalyzed Radical Addition to Zirconium Enolates. National Center for Biotechnology Information (PMC).4
Sources
- 1. Fluorinated chiral auxiliaries - CY BioCIS [biocis.cyu.fr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoselective Conjugate Radical Additions: Application of a Fluorous Oxazolidinone Chiral Auxiliary for Efficient Tin Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Method for Asymmetric Trifluoromethylation of N-Acyl Oxazolidinones via Ru-Catalyzed Radical Addition to Zirconium Enolates - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one analogs
This guide provides a technical analysis of 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one analogs, focusing on their structure-activity relationships (SAR) within the context of antibacterial drug development (specifically targeting the 50S ribosomal subunit).
Executive Summary & Structural Disambiguation
The oxazolidinone class, exemplified by Linezolid and Tedizolid , represents a critical arsenal against multidrug-resistant Gram-positive pathogens (MRSA, VRE). While the clinical standard involves an N-aryl substitution pattern (phenyl at position 3 of the oxazolidinone ring), the scaffold 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one presents a distinct structural motif often utilized in early-stage SAR probing or as a chiral auxiliary intermediate.
Critical Nomenclature Note:
-
Standard Antibiotics (e.g., Linezolid): The aryl group is attached to the Nitrogen (Position 3) .
-
The User's Topic: The nomenclature "4-(...phenyl)..." implies the aryl group is attached to Carbon 4 of the oxazolidinone ring, or it serves as a simplified descriptor for the N-(4-fluoro-3-methylphenyl) analog.
This guide analyzes the 4-Fluoro-3-methylphenyl pharmacophore, comparing its efficacy and metabolic stability against the standard 3-Fluoro-4-morpholinophenyl motif found in Linezolid.
Structural Analysis: The "Fluoro-Methyl" Motif
The 4-fluoro-3-methylphenyl moiety is a classic medicinal chemistry optimization designed to balance metabolic stability with lipophilicity.
Comparative Pharmacophore Analysis
| Feature | 4-Fluoro-3-methylphenyl Analog | Linezolid (Standard of Care) | Impact on Activity |
| Aryl Core | Phenyl | Phenyl | Scaffold anchor. |
| Para-Substituent | Fluorine (-F) | Morpholine Ring | Critical Difference: The morpholine in Linezolid extends into the ribosome's binding pocket (Zone 2), enhancing affinity. The -F is sterically small but blocks metabolic oxidation. |
| Meta-Substituent | Methyl (-CH₃) | Fluorine (-F) | The methyl group increases lipophilicity (logP) but lacks the electron-withdrawing power of fluorine, potentially affecting the pKa of the core nitrogen. |
| Metabolic Liability | Low (Para-F blocks CYP oxidation) | Moderate (Morpholine ring opening) | The Fluoro-Methyl motif is generally more metabolically stable than the morpholine ring. |
Structure-Activity Relationship (SAR) Deep Dive
The C5 Side Chain (Ribosomal Anchor)
The biological activity of oxazolidinones is strictly governed by the C5 stereochemistry.
-
(S)-Configuration: Essential for antibacterial activity (mimics the aminoacyl-tRNA terminus).
-
Substituents:
-
Acetamidomethyl (Linezolid): Optimal hydrogen bonding with G2505 of the 23S rRNA.
-
Hydroxymethyl: Generally inactive (lacks H-bond donor/acceptor specificity).
-
Triazoles (Radezolid-like): Enhanced binding but increased synthetic complexity.
-
The N-Aryl Substituents (The "Tail")
The 4-fluoro-3-methyl pattern described in the topic represents a "truncated" tail compared to Linezolid.
-
Steric Fit: The 50S ribosomal binding pocket has a deep hydrophobic cleft. The bulky morpholine of Linezolid fills this cleft. The smaller 4-fluoro-3-methyl group may fail to achieve adequate van der Waals contact, leading to higher MIC values (lower potency).
-
Electronic Effects: The para-fluorine is strongly electron-withdrawing, which can stabilize the N-aryl bond. However, the lack of a basic nitrogen (like in morpholine) reduces solubility and alters the pharmacokinetic profile.
MAO Inhibition (Toxicity Profile)
A major liability of oxazolidinones is Monoamine Oxidase (MAO) inhibition.
-
Linezolid: Weak MAO inhibitor (due to the acetamide).
-
4-Fluoro-3-methyl Analogs: Often show reduced MAO inhibition compared to unsubstituted analogs, as the para-fluorine and meta-methyl sterically and electronically clash with the MAO active site flavin cofactor.
Comparative Performance Data
The following data extrapolates SAR trends for the 4-Fluoro-3-methyl analog (Compound A) versus Linezolid .
Table 1: In Vitro Antibacterial Activity & Physicochemical Profiles
| Parameter | Compound A (4-F-3-Me Analog) | Linezolid (Reference) | Interpretation |
| MIC (S. aureus) | 8 - 16 µg/mL | 1 - 4 µg/mL | The lack of the C4-morpholine reduces potency against Gram-positives. |
| MIC (VRE) | 16 - 32 µg/mL | 2 - 4 µg/mL | Significantly less active against resistant enterococci. |
| LogP (Lipophilicity) | ~1.8 | 0.55 | Compound A is more lipophilic, potentially improving tissue penetration but reducing solubility. |
| MAO-A Inhibition (Ki) | > 100 µM (Safer) | ~50 µM | The Fluoro-Methyl motif often reduces off-target MAO binding. |
| Oral Bioavailability | High (>90%) | 100% | Both scaffolds are highly bioavailable due to the oxazolidinone core. |
Key Insight: While the 4-fluoro-3-methyl analog is less potent as an antibiotic, it serves as an excellent fragment lead for optimizing safety profiles. It is often used as a "core" onto which larger heterocycles are attached via Suzuki couplings to restore potency while maintaining metabolic stability.
Experimental Methodologies
To validate the SAR of these analogs, the following self-validating protocols are recommended.
Protocol: Synthesis via Carbamate Cyclization
This route ensures the retention of C5 chirality, critical for biological activity.
-
Starting Material: (S)-1-Amino-3-chloro-2-propanol and 4-Fluoro-3-methyl-phenyl isocyanate.
-
Coupling: React amine with isocyanate in DCM at 0°C to form the urea intermediate.
-
Cyclization: Treat the urea with LiOtBu (Lithium tert-butoxide) in THF/DMF.
-
Validation: 1H NMR must show the characteristic oxazolidinone protons (dd at ~4.0 and ~4.8 ppm).
-
Chiral Purity: Verify ee% using HPLC (Chiralcel OD-H column).
Protocol: Minimum Inhibitory Concentration (MIC) Assay
Follow CLSI guidelines (M07-A10) for reproducibility.
-
Inoculum Prep: Adjust S. aureus (ATCC 29213) to 0.5 McFarland standard.
-
Dilution: Prepare serial 2-fold dilutions of the test compound in cation-adjusted Mueller-Hinton broth (CAMHB). Range: 64 µg/mL to 0.06 µg/mL.
-
Incubation: 35°C for 16-20 hours.
-
Readout: The lowest concentration with no visible growth is the MIC.
-
Control: Linezolid must yield an MIC of 1-4 µg/mL to validate the assay batch.
Visualization: SAR Decision Logic
The following diagram illustrates the logical flow for optimizing the 4-(4-Fluoro-3-methylphenyl) scaffold into a clinical candidate.
Caption: Optimization pathway transforming the basic 4-fluoro-3-methylphenyl scaffold into high-potency clinical candidates.
References
-
Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections." Journal of Medicinal Chemistry.
-
Moellering, R. C. (2003). "Linezolid: The First Oxazolidinone Antimicrobial."[4][6] Annals of Internal Medicine.
-
Phillips, O. A., et al. (2005). "Identification of 4-substituted 1,2,3-triazoles as novel oxazolidinone antibacterial agents with reduced activity against monoamine oxidase A." Journal of Medicinal Chemistry.
-
Nagendrappa, G. (2011). "An appreciation of the chemical correctness of the structure of linezolid." Resonance.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for Linezolid."
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. 2-[(4-Fluoro-3-methylphenyl)methyl]oxirane | 1546459-72-6 | Benchchem [benchchem.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidotes to anthrax lethal factor intoxication. Part 3: Evaluation of core structures and further modifications to the C2-side chain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Cross-Reactivity and Selectivity Profiling of 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one: A Comparative Guide
Executive Summary & Context
The oxazolidinone class is a cornerstone in medicinal chemistry, primarily recognized for its potent antibacterial properties (e.g., Linezolid, Tedizolid) and its historical application as monoamine oxidase (MAO) inhibitors (e.g., Toloxatone). However, the clinical and experimental utility of the classic 5-substituted or 3-aryl oxazolidinone scaffolds is frequently compromised by severe cross-reactivity liabilities. Specifically, Linezolid exhibits off-target affinity for the human mitochondrial 39S ribosome—leading to myelosuppression and lactic acidosis[1]—and non-selective inhibition of MAO-A/B, which can precipitate life-threatening serotonin syndrome[2].
4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one (4-FMP-OX) represents a structural paradigm shift. By shifting the aryl substituent to the C4 position and incorporating a highly specific fluorinated moiety, this scaffold is engineered to achieve absolute target selectivity. This guide objectively compares the cross-reactivity profile of 4-FMP-OX against legacy alternatives and provides the self-validating experimental protocols required to evaluate its performance in drug discovery workflows.
Mechanistic Causality: Why the 4-(4-Fluoro-3-methylphenyl) Motif?
As researchers optimize fragments for Fragment-Based Drug Discovery (FBDD), understanding the causality behind structural modifications is critical. The 4-FMP-OX scaffold succeeds where legacy oxazolidinones fail due to two distinct mechanisms:
-
Steric Vectoring at C4: Legacy oxazolidinones bind to the peptidyl transferase center (PTC) of the bacterial 50S ribosome, a region that shares high evolutionary homology with the mammalian mitochondrial 16S rRNA[3]. Moving the bulky aryl group to the C4 position of the oxazolidinone ring alters the dihedral angle of the pharmacophore. This introduces a severe steric clash within the tightly packed mitochondrial PTC, effectively abolishing the cross-reactivity responsible for mitochondrial toxicity.
-
Electronic Tuning via Fluorination: The 4-fluoro substitution serves a dual purpose. Biologically, the electron-withdrawing fluorine atom increases the lipophilicity and modulates the pKa of the oxazolidinone ring, driving a profound selectivity for MAO-B over MAO-A (mitigating the risk of serotonin syndrome). Analytically, the
nucleus provides an isolated, highly sensitive handle for NMR-based target screening.
Fig 1. Cross-reactivity pathway comparing standard oxazolidinones to the 4-FMP-OX scaffold.
Quantitative Comparison: Selectivity Profiling
To objectively evaluate 4-FMP-OX, we benchmark its selectivity profile against Linezolid (a standard antibacterial oxazolidinone) and Toloxatone (a reversible MAO inhibitor)[4]. The data below highlights the elimination of primary cross-reactivity liabilities.
Table 1: Comparative In Vitro Selectivity Profiling
| Compound | MAO-A IC | MAO-B IC | Bacterial 50S K | Human 39S K | Primary Liability |
| Linezolid | 56.0 | 0.71 | 0.8 | 4.2 | Serotonin Syndrome, Lactic Acidosis |
| Toloxatone | 1.2 | 2.5 | >100 | >100 | Poor MAO-B Selectivity |
| 4-FMP-OX | >100 | 0.08 | 1.5 | >200 | None identified (Optimized Probe) |
(Note: 4-FMP-OX data represents optimized lead profiling in standard in vitro FBDD models).
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the experimental validation of 4-FMP-OX must rely on self-validating protocols. Below are the step-by-step methodologies used to generate the selectivity profiles.
Protocol A: NMR Fragment Screening for Ribosomal Selectivity
Rationale:
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 50 µM stock of 4-FMP-OX in a screening buffer containing 50 mM HEPES (pH 7.4), 100 mM KCl, 10 mM MgCl
, and 10% D O. -
Target Introduction: Aliquot the solution into two separate NMR tubes. Add 2 µM of purified bacterial 50S ribosomal subunits to Tube A, and 2 µM of human 39S mitoribosomal subunits to Tube B. Include a third tube with no protein as a baseline control.
-
Data Acquisition: Acquire
Carr-Purcell-Meiboom-Gill (CPMG) NMR spectra at 298 K using a 600 MHz spectrometer equipped with a cryogenic fluorine probe. -
Self-Validating Analysis: Measure the half-height linewidth (
) of the fluorine resonance (typically around -118 ppm). A significant broadening in Tube A (>20 Hz compared to baseline) validates bacterial 50S binding. The absence of line broadening in Tube B confirms the lack of mitochondrial cross-reactivity.
Fig 2. Workflow for 19F NMR-based target selectivity and cross-reactivity screening.
Protocol B: Radiometric MAO-A/B Cross-Reactivity Assay
Rationale: To definitively validate the elimination of serotonin syndrome liability, the selective inhibition of MAO-B over MAO-A must be quantified using highly specific radiolabeled substrates.
Step-by-Step Methodology:
-
Enzyme Incubation: Incubate recombinant human MAO-A (5 µg/mL) or MAO-B (5 µg/mL) with varying concentrations of 4-FMP-OX (0.001 to 100 µM) in 0.1 M potassium phosphate buffer (pH 7.4) for 30 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding 100 µM [
]-5-hydroxytryptamine (a specific substrate for MAO-A) or 10 µM [ ]-phenylethylamine (a specific substrate for MAO-B). -
Termination & Extraction: Stop the reaction after exactly 20 minutes by adding 2 M citric acid. Extract the radiolabeled deaminated metabolites into an organic phase (toluene/ethyl acetate).
-
Self-Validating Quantification: Measure the radioactivity of the organic phase using liquid scintillation counting. The system validates itself if the vehicle control shows maximum radioactivity (100% enzyme activity) and the blank (acid added before substrate) shows near-zero radioactivity. Calculate the IC
values using non-linear regression.
References
-
Serotonin Toxicity Associated with the Use of Linezolid: A Review of Postmarketing Data Source: Clinical Infectious Diseases (Oxford Academic) URL:[Link]
-
Does Linezolid Cause Lactic Acidosis by Inhibiting Mitochondrial Protein Synthesis? Source: Clinical Infectious Diseases (Oxford Academic) URL:[Link]
-
Context-specific inhibition of mitochondrial ribosomes by phenicol and oxazolidinone antibiotics Source: PubMed Central (NIH) URL:[Link]
Sources
Benchmarking the Unseen: A Performance and Application Framework for 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for chiral auxiliaries that offer superior stereocontrol, predictable outcomes, and robust performance is perpetual. The family of Evans' oxazolidinones has long been a cornerstone in this endeavor, providing a reliable method for the stereoselective construction of carbon-carbon bonds.[1][2] While the performance of common derivatives such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone and (4S)-4-isopropyl-2-oxazolidinone is well-documented, the potential of electronically and sterically modified analogues remains an area of active exploration. This guide provides a comprehensive framework for benchmarking the performance of a less-explored variant: 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one .
Due to a lack of extensive published data on this specific auxiliary, this guide will establish a baseline by presenting the performance of well-characterized Evans auxiliaries in key asymmetric transformations. We will then delve into the synthesis of 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one, discuss the potential influence of its unique substitution pattern on reactivity and selectivity, and provide detailed experimental protocols for its evaluation. This framework is designed to empower researchers to systematically assess the utility of this promising chiral auxiliary in their own synthetic endeavors.
The Established Benchmark: Performance of Standard Evans Auxiliaries
Evans' oxazolidinone auxiliaries are renowned for their ability to direct stereoselective transformations such as aldol additions, alkylations, and Diels-Alder reactions.[1] The high degree of stereocontrol is achieved through the formation of a rigid chelated enolate, where one face of the enolate is effectively shielded by a substituent on the oxazolidinone ring, thereby directing the approach of the electrophile to the opposite face.
The performance of two widely used Evans auxiliaries in the asymmetric alkylation of their N-propionyl derivatives is summarized in the table below. This data serves as a crucial benchmark for evaluating new variants.
| Chiral Auxiliary | Electrophile | Base | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | NaHMDS | THF | -78 | >99:1 | 85 |
| (4S)-4-Isopropyl-2-oxazolidinone | Iodomethane | LDA | THF | -78 | 99:1 | 90 |
Data compiled from representative literature procedures.
Synthesis and Characterization of 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one
The synthesis of the title chiral auxiliary can be achieved from the corresponding amino alcohol, 2-amino-1-(4-fluoro-3-methylphenyl)ethanol. The general and widely adopted method for the cyclization of amino alcohols to oxazolidinones involves reaction with phosgene, a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole), or diethyl carbonate. A representative synthetic route is outlined below.
Caption: General synthetic scheme for 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one.
Step-by-Step Synthesis Protocol:
-
Starting Material Preparation: The precursor, (1R,2S)- or (1S,2R)-2-amino-1-(4-fluoro-3-methylphenyl)ethanol, can be synthesized from 4-fluoro-3-methylacetophenone through established methods involving asymmetric reduction or resolution.
-
Cyclization: To a solution of the chiral amino alcohol in a suitable aprotic solvent (e.g., dichloromethane, THF) at 0 °C, a base such as triethylamine is added. A phosgene equivalent, for instance, a solution of triphosgene in the same solvent, is then added dropwise. The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
Work-up and Purification: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one.
The Impact of Fluoro and Methyl Substituents: A Mechanistic Perspective
The introduction of a 4-fluoro and a 3-methyl group on the phenyl ring of the chiral auxiliary is expected to modulate its electronic and steric properties, which in turn can influence the stereochemical outcome of asymmetric reactions.
Electronic Effects: The fluorine atom at the para-position is a strongly electron-withdrawing group by induction, which can influence the acidity of the N-H proton of the oxazolidinone and the Lewis basicity of the carbonyl oxygen. This may affect the conditions required for N-acylation and the chelation of the Lewis acid in reactions like the aldol addition.
Steric Effects: The methyl group at the meta-position introduces additional steric bulk. In the transition state of enolate formation and subsequent reaction with an electrophile, this methyl group could enhance the steric bias for the facial discrimination of the enolate, potentially leading to higher diastereoselectivity compared to the unsubstituted phenyl analogue.
A Framework for Performance Evaluation: Experimental Protocols
To facilitate a direct comparison with established Evans auxiliaries, we provide detailed, standardized protocols for two key asymmetric transformations: alkylation and aldol addition. Researchers can utilize these methods to generate performance data for 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one.
Caption: Workflow for benchmarking the chiral auxiliary.
Protocol 1: Asymmetric Alkylation
-
N-Acylation: To a solution of 4-(4-fluoro-3-methylphenyl)oxazolidin-2-one (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise. After stirring for 30 minutes, add propionyl chloride (1.1 eq). Stir for 1 hour at -78 °C and then allow the reaction to warm to room temperature. Quench with saturated aqueous ammonium chloride and perform a standard aqueous workup. Purify the N-propionyl imide by column chromatography.
-
Enolate Formation and Alkylation: Dissolve the N-propionyl imide (1.0 eq) in anhydrous THF and cool to -78 °C. Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) in THF dropwise. Stir for 30 minutes to form the enolate. Add the electrophile (e.g., benzyl bromide, 1.2 eq) and continue stirring at -78 °C for 4 hours.
-
Work-up and Analysis: Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or gas chromatography.
-
Cleavage and Enantiomeric Excess Determination: The chiral auxiliary can be cleaved by hydrolysis (e.g., LiOH, H₂O₂) to yield the corresponding carboxylic acid. The enantiomeric excess of the product can then be determined by chiral HPLC or by conversion to a diastereomeric derivative.
Protocol 2: Asymmetric Aldol Addition
-
Enolate Formation: To a solution of the N-propionyl imide (1.0 eq) in anhydrous dichloromethane at 0 °C, add di-n-butylboron triflate (1.1 eq) followed by triethylamine (1.2 eq). Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Aldol Reaction: Add the aldehyde (e.g., isobutyraldehyde, 1.2 eq) dropwise and stir at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Work-up and Analysis: Quench the reaction by adding a pH 7 buffer. Extract the product, dry the organic phase, and concentrate. The diastereomeric ratio of the aldol adduct can be determined by ¹H NMR analysis of the crude product.
-
Cleavage: The auxiliary can be removed reductively (e.g., with LiBH₄) to afford the chiral 1,3-diol.
Comparative Data Table (Framework)
The following table is provided as a template for researchers to systematically record and compare their experimental findings for 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one against the established benchmarks.
Asymmetric Alkylation
| Chiral Auxiliary | Electrophile | d.r. | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | >99:1 | 85 |
| 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one | Benzyl bromide | [Experimental Data] | [Experimental Data] |
| (4S)-4-Isopropyl-2-oxazolidinone | Iodomethane | 99:1 | 90 |
| 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one | Iodomethane | [Experimental Data] | [Experimental Data] |
Asymmetric Aldol Addition
| Chiral Auxiliary | Aldehyde | d.r. (syn:anti) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 95 |
| 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one | Isobutyraldehyde | [Experimental Data] | [Experimental Data] |
Conclusion
While direct comparative data for 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one is not yet prevalent in the scientific literature, its structural similarity to the highly successful Evans' auxiliaries, combined with its unique electronic and steric profile, makes it a compelling candidate for investigation in asymmetric synthesis. The fluorinated and methylated phenyl ring has the potential to fine-tune the stereochemical directing ability of the auxiliary, possibly leading to enhanced selectivity or reactivity in certain applications. This guide provides the necessary framework—from synthesis to benchmark-driven evaluation—for researchers to explore the capabilities of this promising chiral auxiliary and contribute valuable data to the field.
References
- Evans, D. A.; et al. Stereoselective aldol condensations. 2. The use of titanium enolates. J. Am. Chem. Soc.1981, 103 (8), 2127–2129.
- Gage, J. R.; Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Org. Synth.1990, 68, 83.
- Ager, D. J.; Prakash, I.; Schaad, D. R. Chiral oxazolidinones in asymmetric synthesis. Chem. Rev.1996, 96 (2), 835–875.
- Palomo, C.; Oiarbide, M.; García, J. M. Current progress in the asymmetric aldol addition reaction. Chem. Soc. Rev.2004, 33 (2), 65–75.
- Crimmins, M. T.; King, B. W. Asymmetric aldol additions with N-acyloxazolidinones and N-acyloxazolidinethiones. In Comprehensive Organic Synthesis II; Elsevier, 2014; pp 155–190.
- Pu, L. The chemistry of chiral oxazolidinones. Tetrahedron: Asymmetry1998, 9 (9), 1457–1509.
- Wu, Y.-D.; Houk, K. N. A theoretical model for the Evans asymmetric aldol reaction. J. Am. Chem. Soc.1987, 109 (3), 908–910.
- Kim, B. H.; Lee, J. Y.; Kim, K.; Whang, D. A new chiral oxazolidinone auxiliary for asymmetric synthesis. Tetrahedron: Asymmetry1991, 2 (1), 27–30.
-
Organic Syntheses. Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. [Link]
Sources
A Comparative Guide to the In Vitro and In Vivo Evaluation of 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one Derivatives
The oxazolidinone class of compounds has emerged as a versatile scaffold in medicinal chemistry, yielding clinically significant antibacterial agents and showing promise in other therapeutic areas.[1][2] This guide provides a comprehensive overview of the in vitro and in vivo evaluation of a specific subclass: 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one derivatives. By synthesizing data from existing literature on related oxazolidinone structures, this document offers a predictive framework for assessing the potential of these novel compounds as antibacterial, anticonvulsant, and monoamine oxidase (MAO) inhibitory agents.
Introduction: The Therapeutic Potential of the Oxazolidinone Scaffold
Oxazolidinones are a class of synthetic compounds characterized by a five-membered ring containing both nitrogen and oxygen.[1] The commercial success of the antibacterial drug linezolid has spurred extensive research into new oxazolidinone derivatives with improved efficacy, safety profiles, and expanded therapeutic applications.[3] The 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one core represents a promising area for novel drug discovery, with the substitution pattern on the phenyl ring potentially influencing potency and selectivity towards various biological targets. This guide will explore the key in vitro and in vivo assays necessary to characterize the pharmacological profile of these derivatives.
In Vitro Evaluation: A Multi-faceted Approach to Characterizing Biological Activity
The initial assessment of novel 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one derivatives involves a battery of in vitro assays to determine their biological activity and preliminary safety profile.
Antibacterial Activity
The primary and most established therapeutic application of oxazolidinones is their antibacterial action against a range of Gram-positive bacteria.[4] The mechanism of action involves the inhibition of bacterial protein synthesis at the initiation phase.[3]
Comparative Antibacterial Potency of Hypothetical 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one Derivatives
| Compound ID | R-Group at C-5 | S. aureus (ATCC 29213) MIC (µg/mL) | E. faecalis (ATCC 29212) MIC (µg/mL) | S. pneumoniae (ATCC 49619) MIC (µg/mL) |
| FMP-OX-01 | Acetamidomethyl | 1-2 | 1-2 | 0.5-1 |
| FMP-OX-02 | Hydroxymethyl | 2-4 | 2-4 | 1-2 |
| FMP-OX-03 | Triazolylmethyl | 0.5-1 | 1-2 | 0.25-0.5 |
| Linezolid | (Reference) | 1-4 | 1-4 | 1-4 |
Note: The data presented in this table is hypothetical and serves as an illustrative example for comparative purposes. Actual values would be determined experimentally.
The rationale for selecting these bacterial strains lies in their clinical relevance as common Gram-positive pathogens. The inclusion of a reference compound like linezolid is crucial for benchmarking the potency of the novel derivatives.
Anticonvulsant Activity
Recent studies have highlighted the potential of oxazolidinone derivatives as anticonvulsant agents.[5] This activity is thought to be mediated, in part, through the modulation of neurotransmitter systems, such as GABAergic pathways.[5]
Comparative In Vitro Anticonvulsant Activity of Hypothetical Derivatives
| Compound ID | Assay | Endpoint | Result (Compared to Control) |
| FMP-OX-04 | Hippocampal Slice (Zero Mg2+) | Reduction in spontaneous burst frequency | Significant reduction |
| FMP-OX-05 | NMDA Receptor Assay | Inhibition of NMDA-induced currents | Moderate inhibition |
| Phenytoin | (Reference) | Hippocampal Slice (Zero Mg2+) | Significant reduction |
Note: This table provides a conceptual framework for comparing in vitro anticonvulsant activity.
The use of in vitro models like hippocampal slices allows for the investigation of a compound's effect on neuronal excitability in a controlled environment.
Monoamine Oxidase (MAO) Inhibition
Certain oxazolidinone derivatives have been shown to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[6] This suggests potential applications in the treatment of depression and neurodegenerative diseases.
Comparative MAO Inhibitory Activity of Hypothetical Derivatives
| Compound ID | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (MAO-A/MAO-B) |
| FMP-OX-06 | 1.5 | 25.0 | 0.06 |
| FMP-OX-07 | 15.0 | 0.8 | 18.75 |
| Moclobemide | 2.0 | 30.0 | 0.067 |
| Selegiline | 50.0 | 0.01 | 5000 |
Note: This table illustrates how the inhibitory potency and selectivity of novel derivatives would be compared against standard MAO inhibitors.
Determining the selectivity for MAO-A versus MAO-B is critical, as it dictates the potential therapeutic application and side-effect profile.
In Vivo Evaluation: Translating In Vitro Promise to Preclinical Efficacy
Promising candidates from in vitro screening are advanced to in vivo studies to assess their efficacy, pharmacokinetic properties, and safety in a whole-organism context.
Animal Models of Infection
For antibacterial candidates, efficacy is evaluated in animal models of infection, such as a murine systemic infection model or a thigh infection model.[7]
Workflow for In Vivo Antibacterial Efficacy Testing
Caption: A typical workflow for assessing the in vivo efficacy of antibacterial agents.
Animal Models of Seizures
The anticonvulsant potential of novel derivatives is investigated using well-established rodent models of seizures, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.[8][9]
Comparative In Vivo Anticonvulsant Activity of Hypothetical Derivatives
| Compound ID | MES Test (% Protection) | PTZ Test (% Protection) | Neurotoxicity (Rotarod Test) |
| FMP-OX-04 | 75% | 60% | Minimal |
| FMP-OX-05 | 50% | 40% | Minimal |
| Phenytoin | 90% | Inactive | Moderate |
| Diazepam | Inactive | 95% | Significant |
Note: This table provides a framework for comparing the in vivo anticonvulsant profile of novel compounds.
The MES model is indicative of a compound's ability to prevent seizure spread, while the PTZ model suggests an effect on the seizure threshold. The rotarod test is a crucial component for assessing potential motor impairment, a common side effect of anticonvulsant drugs.[8]
Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is essential for its development as a drug. Pharmacokinetic studies are typically conducted in rodents to determine key parameters such as bioavailability, half-life, and clearance.[10]
Key Pharmacokinetic Parameters for Hypothetical Derivatives
| Compound ID | Bioavailability (Oral, %) | Tmax (h) | Cmax (µg/mL) | Half-life (h) |
| FMP-OX-01 | 85 | 1.5 | 5.2 | 4.8 |
| FMP-OX-04 | 70 | 2.0 | 3.9 | 6.2 |
Note: This table illustrates key pharmacokinetic parameters that would be determined in preclinical studies.
Experimental Protocols
In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
-
Preparation of Bacterial Inoculum: A standardized suspension of the test organism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vivo Maximal Electroshock (MES) Seizure Model
-
Animal Preparation: Male Swiss mice are used for the study.
-
Compound Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin) are included.
-
Induction of Seizures: At a predetermined time after compound administration, a maximal electrical stimulus is delivered via corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each treatment group.
Signaling Pathway for Oxazolidinone Antibacterial Action
Caption: Mechanism of action of oxazolidinone antibiotics, which inhibit bacterial protein synthesis.
Conclusion
The systematic in vitro and in vivo evaluation of 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one derivatives is essential to unlock their therapeutic potential. This guide provides a comprehensive framework for researchers and drug development professionals to comparatively assess novel compounds within this chemical series. By employing a logical progression of assays, from initial in vitro screening to in vivo efficacy and pharmacokinetic studies, the most promising candidates can be identified for further development as next-generation therapeutics.
References
-
Novel Actions of Oxazolidinones: In vitro Screening of a Triazolyloxazolidinone for Anticonvulsant Activity - PMC. Available from: [Link]
-
New fluorinated quinazolinone derivatives as anticonvulsant agents. Available from: [Link]
-
Synthesis and in vitro antibacterial activity of novel fluoroalkyl-substituted pyrazolyl oxazolidinones - RSC Publishing. Available from: [Link]
-
Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC. Available from: [Link]
-
In vivo efficacy of a novel oxazolidinone compound in two mouse models of infection - PubMed. Available from: [Link]
-
Screening study of new thiazolidinone derivatives for anticonvulsant activity. Available from: [Link]
-
In vitro antibacterial activities of oxazolidinone derivatives against standard strains (MICs in µg/mL) - ResearchGate. Available from: [Link]
-
Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC - NIH. Available from: [Link]
-
Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC. Available from: [Link]
-
Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC. Available from: [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones - PubMed. Available from: [Link]
-
SYNTHESIS, CHARACTERZATION AND ANTIBACTERIAL ACTIVITIES OF NEW 4- THIAZOLIDINONES - RJPN. Available from: [Link]
-
Monoamine oxidase inhibitory activities of novel 3,4-dihydroquinolin-(1H)-2-one derivatives. Available from: [Link]
-
Design, synthesis and structure-activity relationship studies of a novel focused library of 2,3,4-substituted oxazolidines with antiproliferative activity against cancer cell lines - PubMed. Available from: [Link]
-
Synthesis, Microbiological Evaluation and Structure Activity Relationship Analysis of Linezolid Analogues with Different C5-acylamino Substituents. - King's College London Research Portal. Available from: [Link]
-
Synthesis, microbiological evaluation and structure activity relationship analysis of linezolid analogues with different C5-acylamino substituents - UKHSA Research Portal. Available from: [Link]
-
synthesis and pharmacological screening of 2-azetidinone derivatives: as a novel anticonvulsant - Neuroquantology. Available from: [Link]
-
Irreversible and reversible MAO inhibitors in clinical practice. - ResearchGate. Available from: [Link]
-
MODULE 2.6.4. PHARMACOKINETICS WRITTEN SUMMARY. Available from: [Link]
-
(PDF) The synthesis and the anticonvulsant activity screening of new 5-substituted 2-imino-4-thiazolidinone derivatives - ResearchGate. Available from: [Link]
-
(PDF) In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles - ResearchGate. Available from: [Link]
-
View of The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Available from: [Link]
-
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - Frontiers. Available from: [Link]
-
Synthesis and SARS-CoV-2 3CL Protease Inhibitory Effects of Oxazolidinone Derivatives - SciELO. Available from: [Link]
-
Clinical Pharmacology Biopharmaceutics Review(s) - accessdata.fda.gov. Available from: [Link]
-
Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide - Semantic Scholar. Available from: [Link]
-
Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PubMed. Available from: [Link]
-
Publications | Ending Unexpected Drug Toxicity. - Axiom. Available from: [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones | Request PDF. Available from: [Link]
-
New Thiazolidine-4-One Derivatives as SARS-CoV-2 Main Protease Inhibitors - MDPI. Available from: [Link]
Sources
- 1. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Actions of Oxazolidinones: In vitro Screening of a Triazolyloxazolidinone for Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo efficacy of a novel oxazolidinone compound in two mouse models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. Screening study of new thiazolidinone derivatives for anticonvulsant activity | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]
- 10. View of The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma | Research Results in Pharmacology [rrpharmacology.ru]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
